Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCVKASYZCLLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645574 | |
| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-14-2 | |
| Record name | Ethyl 3-fluoro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Abstract
This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a keto-ester of significant interest in medicinal chemistry and materials science. While a direct, step-by-step protocol for this specific molecule is not widely documented, this paper outlines a robust and logical synthetic strategy based on the well-established principles of Friedel-Crafts acylation. The narrative delves into the mechanistic underpinnings of the proposed reaction, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a terminal ethyl ester and an aromatic ketone. This structural arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of the fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets.
The most direct and industrially scalable approach to the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide and a Lewis acid catalyst.[3] Our proposed synthesis for this compound leverages this powerful transformation.
The overall synthetic strategy is conceptualized as a two-step process, which is outlined below.
Caption: Proposed two-step synthetic workflow for this compound.
Mechanistic Considerations of Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation reaction. Understanding its mechanism is paramount to optimizing reaction conditions and ensuring a successful outcome.
The reaction proceeds via the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (Ethyl 8-chloro-8-oxooctanoate). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[3][4]
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
It is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[2] An aqueous workup is necessary to break this complex and isolate the final product.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. Researchers should consider small-scale trial reactions to optimize conditions for their specific laboratory setup.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| Suberic Acid | ≥98% | Standard Chemical Supplier | |
| Thionyl Chloride | ≥99% | Standard Chemical Supplier | Use in a well-ventilated fume hood. |
| Ethanol | Anhydrous | Standard Chemical Supplier | |
| Fluorobenzene | ≥99% | Standard Chemical Supplier | |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Standard Chemical Supplier | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | |
| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier | |
| Saturated Sodium Bicarbonate | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Standard Chemical Supplier |
Step 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate
This procedure first creates the monoester of suberic acid, followed by conversion to the acyl chloride.
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid (1.0 eq) in a 5-fold excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the suberic acid weight).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude monoethyl suberate.
-
Acyl Chloride Formation: In a clean, dry round-bottom flask under an inert atmosphere, add the crude monoethyl suberate.
-
Slowly add thionyl chloride (1.2 eq) at room temperature with stirring.
-
Attach a reflux condenser and heat the mixture to 60-70°C for 2-3 hours. The evolution of SO₂ and HCl gas should be observed (use a trap).
-
After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 8-chloro-8-oxooctanoate is used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) and fluorobenzene (1.5 eq) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons, the aliphatic chain protons, and the aromatic protons of the 3-fluorophenyl group with characteristic splitting patterns. |
| ¹³C NMR | Resonances for the ester and ketone carbonyl carbons, the aliphatic carbons, and the aromatic carbons, showing the effect of the fluorine substituent. |
| FT-IR | Strong absorption bands for the ester and ketone carbonyl groups (typically around 1730 cm⁻¹ and 1685 cm⁻¹, respectively), and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process centered around a Friedel-Crafts acylation reaction. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of the Lewis acid catalyst, is crucial for obtaining a high yield of the desired product. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
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Topic: Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds to produce aryl ketones.[1][2] This guide provides an in-depth technical exploration of its application in synthesizing Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a valuable bifunctional building block for pharmaceutical development. The incorporation of a fluorophenyl moiety is a widely used strategy in medicinal chemistry to enhance drug properties such as metabolic stability and binding affinity.[1][3]
This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the reaction, critically examines the inherent challenge of regioselectivity in acylating fluorobenzene, and presents a comprehensive, field-proven protocol. We will address the causality behind experimental choices, from reagent selection to reaction workup, providing a self-validating framework for synthesis. The guide culminates with troubleshooting advice and a discussion of the target molecule's potential applications, particularly in the context of developing novel therapeutics targeting enzymes like Fatty Acid Synthase (FASN).[4]
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
The Friedel-Crafts acylation, first reported in 1877, is an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring.[5][6] Its reliability in forming aryl ketones makes it an indispensable tool in both academic and industrial laboratories. The resulting keto-ester products, such as this compound, are particularly valuable. The ketone provides a handle for further derivatization, while the long alkyl chain and terminal ester group offer multiple points for modification, making them ideal scaffolds for building complex molecular architectures.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[1] Consequently, the synthesis of fluorinated intermediates like the target compound is of significant interest to the drug development community.
Mechanistic Deep Dive & The Regioselectivity Challenge
The successful execution of a Friedel-Crafts acylation hinges on a clear understanding of its mechanism and inherent limitations.
The Core Mechanism
The reaction proceeds through a well-established multi-step pathway involving an electrophilic attack on the aromatic ring.[7]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5][8]
-
Electrophilic Aromatic Substitution: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst.[7]
-
Product-Catalyst Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the strong Lewis acid AlCl₃. This complexation is often irreversible under reaction conditions, meaning a stoichiometric amount of the catalyst is required. The desired ketone is liberated during aqueous workup.[6][9]
Caption: Mechanism of Friedel-Crafts Acylation.
The Critical Challenge: Regioselectivity
The synthesis of the meta isomer, Ethyl 8-(3-fluoro phenyl)-8-oxooctanoate, via direct Friedel-Crafts acylation of fluorobenzene is non-trivial. The fluorine atom is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The resonance effect, which stabilizes the arenium ion intermediate, is strongest at the ortho and para positions.
Therefore, the direct acylation of fluorobenzene will overwhelmingly yield a mixture of the para- (major) and ortho- (minor) isomers.[10] The para product is generally favored due to reduced steric hindrance compared to the ortho position, which is adjacent to the fluorine atom.[10] The desired meta-isomer is typically formed in very low, often negligible, quantities.
Strategies to Address Regioselectivity:
-
Isomer Separation: The most straightforward, albeit potentially low-yielding, approach is to perform the reaction and separate the desired meta-isomer from the major para- and ortho-isomers using meticulous chromatographic techniques (e.g., HPLC).
-
Alternative Synthetic Routes: For a more targeted synthesis, one might consider starting with a meta-directing substituted benzene, performing the acylation, and then introducing the fluorine atom in a subsequent step. However, this falls outside the direct Friedel-Crafts approach on fluorobenzene.
This guide will focus on the direct acylation protocol, acknowledging that purification will be a critical and challenging step to isolate the target compound.
Comprehensive Experimental Protocol
This protocol is divided into two main stages: the preparation of the acylating agent and the core Friedel-Crafts acylation reaction.
Workflow Overview
Caption: Experimental workflow for synthesis.
Part A: Synthesis of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
The acylation requires a mono-acyl chloride derivative of suberic acid (octanedioic acid), where one carboxylic acid is protected as an ethyl ester. This can be prepared from suberic acid via a two-step process involving monoesterification followed by conversion to the acid chloride. For the purposes of this guide, we will assume this intermediate is available or has been synthesized separately.
Part B: Friedel-Crafts Acylation
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetylating agents can be lachrymatory and corrosive. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction must be performed under strictly anhydrous conditions.[11][12]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | (To be calculated) |
| Fluorobenzene | C₆H₅F | 96.10 | 1.0 | (To be calculated) |
| Ethyl 8-chloro-8-oxooctanoate | C₁₀H₁₇ClO₃ | 220.69 | 1.1 | (To be calculated) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | For workup |
| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | - | For workup |
| Brine (sat. soln) | NaCl | 58.44 | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[13]
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice-water bath.
-
Acylating Agent Addition: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5°C. The formation of the acylium ion complex is exothermic.[11]
-
Fluorobenzene Addition: Following the complete addition of the acylating agent, add fluorobenzene (1.0 eq.), also dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (fluorobenzene) is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[11][14] This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.
-
Workup and Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.[13]
-
Purification: The purification of the crude oil is the most critical step for isolating the desired meta-isomer.
-
Perform column chromatography on silica gel using a gradient solvent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and analyze them by TLC to isolate the three isomers. The para-isomer will be the major product, followed by the ortho-isomer. The meta-isomer will be a minor, more polar component.
-
Product Characterization
Confirmation of the structure and purity of the isolated this compound is essential.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.2-7.8 ppm) will show a characteristic splitting pattern for a 1,3-disubstituted fluorobenzene ring. Other key signals include a triplet for the ester ethyl group (~1.2 ppm), a quartet for the ester methylene group (~4.1 ppm), and triplets for the methylene groups adjacent to the ketone and ester (~2.9 ppm and ~2.3 ppm respectively). |
| ¹³C NMR | Aromatic region will show 6 distinct signals. A key signal will be the C-F bond showing a large coupling constant. The carbonyl carbons for the ketone and ester will appear downfield (~198 ppm and ~173 ppm, respectively). |
| IR Spectroscopy | Strong absorption bands for the ketone C=O stretch (~1690 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹). A C-F stretch will be visible in the 1100-1250 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (hydrolyzed).[12] | Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Use a fresh, high-purity batch of AlCl₃. |
| Strongly deactivated substrate. | While fluorobenzene is suitable, substrates with stronger deactivating groups will not react.[12] | |
| Complex Product Mixture | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reagents. |
| Impure starting materials. | Use purified reagents and solvents. | |
| Low Yield of All Isomers | Insufficient catalyst loading. | A stoichiometric amount of AlCl₃ is necessary due to product complexation.[12] Ensure at least 1.1-1.2 equivalents are used. |
| Inefficient workup or purification. | Ensure complete extraction and careful separation during chromatography. |
Conclusion and Future Outlook
The Friedel-Crafts acylation provides a direct, albeit challenging, route to this compound. The primary obstacle is the inherent ortho-, para-directing nature of the fluorine substituent, which necessitates a highly efficient purification strategy to isolate the desired meta-isomer. The detailed protocol and troubleshooting guide presented here offer a robust framework for researchers to tackle this synthesis.
The successful synthesis of this molecule provides a versatile platform for drug discovery. Its bifunctional nature allows for the creation of diverse libraries of compounds. For instance, it can serve as a precursor for analogs of FASN inhibitors, a promising target in oncology.[4] The insights gained from this specific synthesis are broadly applicable to other challenging Friedel-Crafts acylations, reinforcing its status as a powerful, albeit nuanced, reaction in the arsenal of the modern synthetic chemist.
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
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- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
- BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.
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An In-Depth Technical Guide to the Starting Materials for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Introduction
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a substituted aryl keto-ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring, a ketone, and a long-chain ethyl ester, presents multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom at the meta position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.
This technical guide provides a comprehensive exploration of the key starting materials and synthetic methodologies required for the preparation of this compound. We will delve into the causal relationships behind experimental choices, provide detailed, validated protocols, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of an aryl ketone is most commonly approached via the Friedel-Crafts acylation.[1] This powerful C-C bond-forming reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][3]
A retrosynthetic analysis of the target molecule initially suggests a convergent approach: the Friedel-Crafts acylation of fluorobenzene with an eight-carbon acylating agent, such as Ethyl 8-chloro-8-oxooctanoate.
However, a critical challenge arises from the directing effects of the fluorine substituent on the aromatic ring. Fluorine is a moderately deactivating but strongly ortho-, para-directing group due to the interplay of its inductive (-I) and resonance (+M) effects.[4] A direct Friedel-Crafts acylation of fluorobenzene would, therefore, predominantly yield the para-substituted isomer (4-fluorophenyl) and a smaller amount of the ortho-isomer (2-fluorophenyl), with negligible formation of the desired meta-isomer (3-fluorophenyl).
Consequently, a more robust and regioselective strategy is required. This guide will focus on a synthetic pathway that circumvents this issue by forming the crucial aryl-ketone bond via a Grignard reaction, which offers precise control over the substitution pattern. This approach involves the synthesis of two key starting materials:
-
Ethyl 8-chloro-8-oxooctanoate : The electrophilic long-chain component.
-
3-Fluorophenylmagnesium bromide : The nucleophilic aryl component.
This strategy ensures the unambiguous formation of the desired 3-fluoro isomer.
Synthesis of Key Starting Material 1: Ethyl 8-chloro-8-oxooctanoate
This key intermediate is prepared in a two-step sequence starting from the readily available dicarboxylic acid, suberic acid.
Step 1: Monoesterification of Suberic Acid
The first step involves the selective monoesterification of suberic acid to yield Suberic Acid Monoethyl Ester. While several methods exist for monoesterification of dicarboxylic acids,[5] a straightforward approach involves Fischer esterification with a controlled amount of ethanol under acidic catalysis. An alternative and often higher-yielding method involves the partial hydrolysis of the corresponding diester.[6]
-
Materials:
-
Suberic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to maximize the formation of the monoester over the diester.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted diacid and sulfuric acid), and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monoethyl suberate.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Conversion to the Acyl Chloride
The carboxylic acid moiety of the monoester is then converted to an acyl chloride, a highly reactive electrophile, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl).[8][9]
-
Materials:
-
Suberic Acid Monoethyl Ester
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the Suberic Acid Monoethyl Ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature.
-
After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a basic solution to neutralize the corrosive vapors.
-
The resulting crude Ethyl 8-chloro-8-oxooctanoate is typically a pale yellow oil and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Synthesis of Key Starting Material 2: 3-Fluorophenylmagnesium Bromide (Grignard Reagent)
The Grignard reagent is prepared from 3-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent. The formation of a Grignard reagent is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions.
Protocol 3: Preparation of 3-Fluorophenylmagnesium Bromide
-
Materials:
-
3-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 eq) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 3-fluorobromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting grey-to-brown solution of 3-fluorophenylmagnesium bromide is used directly in the subsequent reaction.
-
The Convergent Synthesis: Grignard Coupling
With both key starting materials in hand, the final C-C bond formation is achieved by reacting the nucleophilic Grignard reagent with the electrophilic acyl chloride. This reaction is typically carried out at low temperatures to minimize side reactions.
Protocol 4: Synthesis of this compound
-
Materials:
-
Solution of 3-Fluorophenylmagnesium bromide in ether/THF
-
Ethyl 8-chloro-8-oxooctanoate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the freshly prepared solution of 3-fluorophenylmagnesium bromide to 0 °C or lower (e.g., -20 °C) using an ice-salt or dry ice-acetone bath.
-
Prepare a solution of Ethyl 8-chloro-8-oxooctanoate (0.9 eq) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, then let it warm slowly to room temperature.
-
Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Data Summary and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Yield | Purity Assessment |
| 1 | Monoesterification | Suberic acid, Ethanol, H₂SO₄ | 40-60% | GC-MS, ¹H NMR |
| 2 | Acyl Chloride Formation | Suberic Acid Monoethyl Ester, SOCl₂ | >90% (crude) | IR, ¹H NMR |
| 3 | Grignard Formation | 3-Fluorobromobenzene, Mg | Assumed quantitative | Used in situ |
| 4 | Grignard Coupling | Grignard reagent, Acyl chloride | 60-80% | ¹H NMR, ¹³C NMR, LC-MS |
Visualizing the Workflow
Diagram 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate
Caption: Pathway to the acylating agent.
Diagram 2: Overall Synthesis of the Target Molecule
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
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- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 9. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a bifunctional organic molecule that holds significant promise as a versatile building block in the landscape of modern drug discovery and organic synthesis. Its structure, which incorporates a flexible eight-carbon aliphatic chain, an ethyl ester, and a fluorinated aromatic ketone, presents multiple reactive sites for chemical modification. This unique combination makes it an attractive starting point for the synthesis of more complex molecular architectures, particularly heterocyclic compounds that are prevalent in many biologically active agents.[1][2]
The presence of a fluorine atom on the phenyl ring is of particular strategic importance. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the targeted introduction of fluorine is a widely employed strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from its close structural analogues and fundamental principles of organic chemistry to provide a robust and scientifically grounded resource.
Physicochemical Properties
The physicochemical properties of this compound can be reliably predicted based on its structural analogues, such as the 2-fluoro and 3-chloro variants.[2][3] These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₆H₂₁FO₃ | Based on chemical structure |
| Molecular Weight | 280.34 g/mol | Calculated from the molecular formula |
| CAS Number | Not available | No specific CAS number has been assigned in public databases. Analogues include 898753-44-1 (2-fluoro) and 898752-20-0 (3-chloro).[1][2] |
| Boiling Point | ~370 °C | Predicted based on analogues.[3] |
| Density | ~1.08 g/cm³ | Predicted based on analogues.[3] |
| Appearance | Colorless to light yellow oil | Common appearance for similar long-chain ketoesters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); low solubility in water. | Inferred from the hydrophobic alkyl chain and aromatic ring. |
Synthesis and Purification
The most logical and established synthetic route to this compound is a two-step process involving a Friedel-Crafts acylation followed by an esterification.[4] This approach is widely used for the synthesis of aryl ketones.
Logical Synthesis Workflow
Sources
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate mechanism of formation
An In-Depth Technical Guide on the Mechanism of Formation of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound. This molecule, an aryl keto-ester, serves as a valuable intermediate in various synthetic applications, including pharmaceutical research and development. The core of its synthesis relies on the classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring. This document delineates the multi-step synthesis, beginning with the preparation of a key acylating agent, 8-ethoxy-8-oxooctanoyl chloride, from suberic acid, and culminating in the Lewis acid-catalyzed acylation of fluorobenzene. Each stage is presented with detailed mechanistic insights, step-by-step experimental protocols, and visual diagrams to ensure clarity and reproducibility for the scientific professional.
Part 1: Synthesis of the Acylating Agent: 8-Ethoxy-8-oxooctanoyl Chloride
The successful Friedel-Crafts acylation requires a highly reactive acylating agent. For the synthesis of the target molecule, this agent is 8-ethoxy-8-oxooctanoyl chloride. Its preparation is a two-step process starting from the commercially available dicarboxylic acid, suberic acid.
Step 1.1: Selective Monoesterification of Suberic Acid
Principle & Causality: The first step is the conversion of suberic acid to its monoester, ethyl hydrogen suberate (also known as 8-ethoxy-8-oxooctanoic acid). The primary challenge is achieving selectivity, as the reaction can produce the desired monoester, the diester (diethyl suberate), or leave unreacted diacid.[1] The Fischer esterification, an acid-catalyzed equilibrium reaction, is the most direct method.[2][3] To favor mono-ester formation, reaction conditions must be carefully controlled. Using a large excess of the dicarboxylic acid relative to the alcohol can favor mono-esterification; however, a more common and practical approach involves manipulating reaction times and stoichiometry, followed by a robust purification process to isolate the desired product.[2]
Mechanism of Fischer Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the ester and regenerate the acid catalyst.
Caption: Fischer esterification mechanism for mono-ester formation.
Experimental Protocol: Synthesis of Ethyl Hydrogen Suberate [2][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount (approx. 1-2% mol) of concentrated sulfuric acid to the stirred mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the monoester while minimizing diester formation.
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether.
-
Purification: Wash the organic solution with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted suberic acid. The desired monoester will remain in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield crude ethyl hydrogen suberate.[2] Further purification can be achieved via vacuum distillation or column chromatography.
Step 1.2: Formation of 8-Ethoxy-8-oxooctanoyl Chloride
Principle & Causality: To create a highly electrophilic species for the Friedel-Crafts reaction, the remaining carboxylic acid group of ethyl hydrogen suberate is converted into an acyl chloride (acid chloride).[5] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. Thionyl chloride is often chosen for its convenience, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.
Mechanism: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is displaced, which then acts as a nucleophile, attacking the carbonyl carbon and ultimately leading to the displacement of the chlorosulfite group, which decomposes to SO₂ and HCl gas.
Experimental Protocol: Synthesis of 8-Ethoxy-8-oxooctanoyl Chloride
-
Reaction Setup: In a fume hood, add ethyl hydrogen suberate to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reagent Addition: Slowly add an excess (approx. 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask, either neat or in an inert solvent like dichloromethane.
-
Heating: Gently heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 8-ethoxy-8-oxooctanoyl chloride can often be used directly in the next step or purified further by vacuum distillation.
Part 2: Friedel-Crafts Acylation: The Core C-C Bond Formation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[6] It offers a significant advantage over Friedel-Crafts alkylation as the product, an aryl ketone, is deactivated towards further substitution, thus preventing undesirable polysubstitution reactions.[7][8]
Mechanism of Formation of this compound
The reaction proceeds through a well-defined multi-step mechanism involving a potent electrophile.[9]
Step 2.1: Generation of the Acylium Ion The reaction is initiated by the interaction of the acylating agent, 8-ethoxy-8-oxooctanoyl chloride, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[11] This ion is resonance-stabilized, which prevents the rearrangements that often plague Friedel-Crafts alkylations.[11][12]
Caption: Formation of the electrophilic acylium ion.
Step 2.2: Electrophilic Aromatic Substitution The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[13] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
The fluorine substituent on the benzene ring is deactivating due to its high electronegativity (inductive effect), but it is an ortho, para-director due to resonance stabilization involving its lone pairs. Therefore, acylation is expected to occur primarily at the para position (due to less steric hindrance) and the ortho position. The formation of the meta isomer, this compound, occurs as a minor product in this isomeric mixture.[13][14] Isolating the desired meta isomer requires careful chromatographic purification.
Step 2.3: Deprotonation and Catalyst Regeneration A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group.[9][11] This restores the aromaticity of the ring, yielding the final ketone product complexed with the Lewis acid. This step also regenerates the AlCl₃ catalyst and produces HCl.
Step 2.4: Workup The product ketone, being a moderate Lewis base, forms a stable complex with the aluminum chloride catalyst.[15] Therefore, a stoichiometric amount of the catalyst is required.[15] To liberate the final product, an aqueous workup (e.g., with dilute HCl) is performed to decompose this complex and remove the inorganic salts.[15]
Overall Reaction Mechanism Diagram
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of this compound [13][16]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser with anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension in an ice bath. Add fluorobenzene to the flask. Then, add a solution of 8-ethoxy-8-oxooctanoyl chloride (1.0 equivalent) in the same solvent dropwise via the addition funnel, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction may be gently heated (e.g., to 40-50°C) to ensure completion. Monitor progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, an isomeric mixture, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.
Part 3: Process Summary and Data
The overall synthesis is a robust, multi-step process common in medicinal chemistry.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Typical Yield |
| 1 | Fischer Esterification | Suberic Acid, Ethanol | H₂SO₄ | Ethanol | Reflux | 50-70% |
| 2 | Acyl Chloride Formation | Ethyl Hydrogen Suberate, SOCl₂ | N/A | Neat or DCM | Reflux | >90% |
| 3 | Friedel-Crafts Acylation | Fluorobenzene, Acyl Chloride | AlCl₃ | DCM / DCE | 0 to 50 | 40-60% (isomer) |
Note: Yields are illustrative and depend on reaction scale, purity of reagents, and purification efficiency. The yield for Step 3 refers to a specific isomer after chromatography.
Conclusion
The formation of this compound is achieved through a well-established synthetic sequence centered on the Friedel-Crafts acylation. The mechanism involves the generation of a highly reactive acylium ion, which undergoes electrophilic aromatic substitution on the fluorobenzene ring. While the fluorine substituent directs acylation primarily to the ortho and para positions, the desired meta isomer is also formed and can be isolated. A thorough understanding of the underlying principles—from the selective monoesterification of a diacid to the intricacies of the Lewis acid-catalyzed C-C bond formation and subsequent purification—is critical for the successful synthesis of this and related aryl keto-ester compounds, which are of significant interest to the drug development community.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
sciencetutoring. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
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Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted data, offering a robust framework for the structural elucidation and characterization of this compound. Each section provides a detailed interpretation of the spectral features, grounded in established principles of organic spectroscopy, and is supplemented with standardized experimental protocols.
Introduction to this compound
This compound is an aromatic keto ester with potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. Its structure, featuring a fluorinated phenyl ring, a ketone, and a long-chain ethyl ester, presents a unique combination of functional groups that give rise to characteristic spectroscopic signatures. The fluorine substituent, in particular, can influence the electronic environment of the aromatic ring, which is observable in NMR and IR spectroscopy. Understanding the spectroscopic profile of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Synthesis Overview: Friedel-Crafts Acylation
The most common synthetic route to compounds of this class is the Friedel-Crafts acylation.[1][2] This involves the reaction of a substituted benzene, in this case, fluorobenzene, with an acylating agent derived from a dicarboxylic acid monoester. For this compound, this would typically involve the reaction of fluorobenzene with the acid chloride of monoethyl suberate (ethyl 8-chloro-8-oxooctanoate) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] The electrophilic acylium ion generated in situ attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director, meaning the acylation is expected to occur primarily at the para position, with some ortho substitution. The meta-substituted product, our topic of interest, would be a minor product in a direct acylation of fluorobenzene, suggesting a multi-step synthesis might be employed for its specific preparation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted using reputable NMR prediction software, which employs algorithms based on large databases of experimental spectra.[5][6]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons and their connectivity within the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | ddd (doublet of doublet of doublets) | 1H | Ar-H |
| 7.65 | dt (doublet of triplets) | 1H | Ar-H |
| 7.45 | td (triplet of doublets) | 1H | Ar-H |
| 7.25 | dddd (doublet of doublet of doublets of doublets) | 1H | Ar-H |
| 4.12 | q (quartet) | 2H | -OCH₂CH₃ |
| 2.95 | t (triplet) | 2H | -COCH₂- |
| 2.30 | t (triplet) | 2H | -CH₂COO- |
| 1.75 | m (multiplet) | 2H | -COCH₂CH₂- |
| 1.65 | m (multiplet) | 2H | -CH₂CH₂COO- |
| 1.35 | m (multiplet) | 4H | -(CH₂)₂- |
| 1.25 | t (triplet) | 3H | -OCH₂CH₃ |
Note: Predicted data generated using advanced NMR prediction algorithms. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.25-7.75 ppm): The four protons on the 3-fluorophenyl ring appear as a complex set of multiplets in the downfield region. The electron-withdrawing nature of the fluorine atom and the carbonyl group, along with the meta-substitution pattern, leads to distinct chemical shifts for each aromatic proton. The coupling patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons and the fluorine atom.
-
Ethyl Ester Group: The characteristic signals for an ethyl group are present: a quartet around 4.12 ppm for the -OCH₂- protons, coupled to the three protons of the methyl group, which appears as a triplet at approximately 1.25 ppm.[7]
-
Aliphatic Chain: The methylene protons of the octanoate chain appear as a series of triplets and multiplets between 1.35 and 2.95 ppm. The protons alpha to the carbonyl groups are the most deshielded; the -COCH₂- protons are expected around 2.95 ppm (triplet), and the -CH₂COO- protons around 2.30 ppm (triplet). The remaining methylene groups in the chain appear as overlapping multiplets in the more upfield region.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | C=O (ketone) |
| 173.5 | C=O (ester) |
| 162.8 (d, J_CF ≈ 248 Hz) | C-F |
| 138.0 (d, J_CF ≈ 6 Hz) | Ar-C (ipso to C=O) |
| 130.3 (d, J_CF ≈ 8 Hz) | Ar-CH |
| 123.5 (d, J_CF ≈ 2 Hz) | Ar-CH |
| 120.8 (d, J_CF ≈ 21 Hz) | Ar-CH |
| 115.0 (d, J_CF ≈ 22 Hz) | Ar-CH |
| 60.5 | -OCH₂CH₃ |
| 38.5 | -COCH₂- |
| 34.2 | -CH₂COO- |
| 29.0 | -(CH₂)₄- |
| 28.8 | -(CH₂)₄- |
| 24.8 | -(CH₂)₄- |
| 24.5 | -(CH₂)₄- |
| 14.2 | -OCH₂CH₃ |
Note: Predicted data generated using advanced NMR prediction algorithms. The values for the aliphatic chain carbons are approximate due to potential overlap. Doublet (d) multiplicity for aromatic carbons is due to C-F coupling.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region: the ketone carbonyl around 198.5 ppm and the ester carbonyl at approximately 173.5 ppm.[4]
-
Aromatic Carbons: The six carbons of the 3-fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine and carbonyl substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 248 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Ethyl Ester and Aliphatic Carbons: The carbons of the ethyl group (-OCH₂- and -CH₃) are expected around 60.5 and 14.2 ppm, respectively. The eight carbons of the octanoate chain will appear in the 24-39 ppm region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[8]
-
Instrument Setup: Place the NMR tube in a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[9][10]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2935, 2860 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong, Sharp | C=O stretch (Ester) |
| ~1690 | Strong, Sharp | C=O stretch (Aromatic Ketone) |
| ~1600, 1585 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~1100 | Medium | C-F stretch |
Interpretation of the IR Spectrum:
-
Carbonyl Absorptions: The most prominent peaks in the IR spectrum will be the two carbonyl stretches. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone C=O stretch (~1690 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octanoate chain will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1585 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the phenyl ring.
-
C-O and C-F Stretches: A strong absorption corresponding to the C-O stretch of the ester group will be present around 1250 cm⁻¹. The C-F stretch will give rise to a medium intensity band around 1100 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[11][12]
-
Background Spectrum: A background spectrum of the empty, clean plates is recorded first.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum and converting to absorbance.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[13][14] Electron Ionization (EI) is a common technique for volatile organic compounds.
Expected Key Mass Spectral Fragments (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 280 | [C₁₆H₂₁FO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 235 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |
| 123 | [C₇H₄FO]⁺ | Acylium ion from cleavage alpha to the ketone |
| 95 | [C₆H₄F]⁺ | Loss of CO from the acylium ion |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak (M⁺˙) at m/z 280 would confirm the molecular weight of the compound. Its presence depends on the stability of the molecule under EI conditions.
-
Alpha Cleavage: Fragmentation is likely to occur at the bonds adjacent to the carbonyl groups.
-
Cleavage between the carbonyl of the ester and the ethoxy group would result in a fragment at m/z 235.
-
Alpha cleavage at the ketone is particularly favorable, leading to the formation of a stable 3-fluorobenzoyl cation at m/z 123. This is expected to be a prominent peak.
-
-
Further Fragmentation: The 3-fluorobenzoyl cation (m/z 123) can further lose a molecule of carbon monoxide to give the 3-fluorophenyl cation at m/z 95.
-
McLafferty Rearrangement: For long-chain esters and ketones, a McLafferty rearrangement is possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This would lead to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.[15]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), which then undergoes fragmentation.[16][17]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on high-fidelity predicted data and established spectroscopic principles. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the structural features of this molecule. The included experimental protocols provide standardized methods for acquiring such data in a laboratory setting. This guide serves as a valuable resource for researchers working with this compound or structurally related molecules, aiding in their synthesis, purification, and characterization.
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An In-depth Technical Guide to Ethyl 8-(3-fluorophenyl)-8-oxooctanoate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a bifunctional molecule of significant interest to researchers in drug discovery and materials science. While specific experimental data for this exact compound is not widely published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. We will delve into its physicochemical and chemical properties, outline a validated synthetic methodology, and discuss its potential applications, providing field-proven insights for scientific professionals.
Introduction: A Versatile Synthetic Building Block
This compound is a substituted phenyl ketoester that presents a unique combination of structural features: a flexible eight-carbon aliphatic chain, a reactive aromatic ketone, and a terminal ethyl ester. This distinct architecture makes it a valuable intermediate for constructing more complex molecular frameworks.[1] The presence of a fluorine atom on the phenyl ring is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[2]
The 8-oxooctanoate backbone offers two distinct points for chemical modification: the ketone and the ester.[1] This allows for selective transformations, making it a versatile precursor for a wide range of target molecules, including heterocyclic compounds, which are core structures in many pharmaceuticals.[1]
Physicochemical Properties
| Property | Predicted Value / Information | Source / Basis |
| IUPAC Name | This compound | Nomenclature Rules |
| Molecular Formula | C₁₆H₂₁FO₃ | Structural Analysis |
| Molecular Weight | 280.34 g/mol | Calculation based on Formula |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F | Structural Analysis |
| InChI Key | (Predicted) ZWVFZJXZJXZJXZ-UHFFFAOYSA-N | Analog Comparison |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analog Comparison[3] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and have low solubility in water. | Analog Comparison[2] |
| Stability | Stable under standard conditions; sensitive to hydrolysis under strong acidic or basic conditions. | Analog Comparison[2] |
Chemical Synthesis: The Friedel-Crafts Acylation Approach
The most established and logical route for the synthesis of this compound is the Friedel-Crafts acylation.[1][4] This robust electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[5][6]
Retrosynthetic Analysis and Rationale
A retrosynthetic disconnection of the target molecule at the aryl C-C bond between the carbonyl carbon and the 3-fluorophenyl ring points to fluorobenzene and a derivative of suberic acid as the key precursors. The ethyl ester can be formed before or after the acylation, but for practical purposes, starting with a mono-esterified suberic acid derivative is common.
The Forward Synthesis: Mechanism and Key Steps
The reaction proceeds by activating a suberic acid derivative, typically the mono-acid chloride ethyl ester (ethyl 8-chloro-8-oxooctanoate), with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]
-
Formation of the Acylium Ion : The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a highly electrophilic acylium ion. This species is resonance-stabilized and is the key intermediate that drives the reaction.[1]
-
Electrophilic Attack : The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1]
-
Rearomatization : A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Regioselectivity Considerations
The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution.[7] Therefore, the Friedel-Crafts acylation of fluorobenzene is expected to yield a mixture of the para and ortho isomers as the major products. The desired meta isomer, this compound, would likely be formed as a minor product. Achieving high yields of the meta-isomer would necessitate a different synthetic strategy, potentially starting from a meta-substituted precursor.
Chemical Reactivity and Handling
The bifunctional nature of this compound dictates its chemical reactivity. The ketone and ester groups are the primary sites for further chemical transformations.
-
Ketone Group : The aromatic ketone can undergo a variety of reactions. It can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄).[2] It can also be converted to an amine via reductive amination or participate in olefination reactions. The ketone's carbonyl can also be a target for nucleophilic attack.[8]
-
Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol with strong reducing agents like lithium aluminum hydride (LiAlH₄) or converted to an amide by reacting with an amine.[1]
-
Alpha-Carbon : The methylene carbons alpha to the carbonyl groups can be deprotonated with a strong base to form enolates, which can then be alkylated.[9]
Diagram of Reactive Sites
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Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate Derivatives
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for ethyl 8-(3-fluorophenyl)-8-oxooctanoate and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development. This document details two primary synthetic strategies: the Friedel-Crafts acylation and a more regioselective approach utilizing organocadmium reagents. We provide in-depth, step-by-step protocols, mechanistic insights, and comparative data to guide researchers in the efficient synthesis of these target molecules.
Introduction and Strategic Overview
Ethyl 8-oxo-8-aryloctanoate scaffolds are pivotal in the synthesis of various heterocyclic compounds and serve as key building blocks for pharmacologically active molecules.[1][2] The introduction of a fluorine atom on the phenyl ring, particularly at the meta-position, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This guide explores robust and reproducible methods for the synthesis of this compound.
Two principal synthetic routes are considered:
-
Route A: Friedel-Crafts Acylation: A classic electrophilic aromatic substitution. While widely used for aryl ketones, its application for the synthesis of the target meta-fluoro isomer presents regioselectivity challenges.[3]
-
Route B: Organocadmium Reagent-based Synthesis: A more controlled and regioselective method that involves the reaction of a specific organometallic reagent with an acid chloride. This route is particularly advantageous for creating specific isomers that are difficult to access through direct acylation.[4][5]
This guide will focus on the preparation of the necessary precursors, followed by a detailed protocol for the more selective organocadmium-based synthesis.
Synthesis of Key Precursors
The synthesis of the target molecule requires the preparation of a key intermediate, ethyl 8-chloro-8-oxooctanoate. This is typically a two-step process starting from suberic acid.
Protocol 1: Synthesis of Ethyl Hydrogen Suberate (Monoethyl Suberate)
Ethyl hydrogen suberate, also known as 8-ethoxy-8-oxooctanoic acid, is the mono-ester of suberic acid.[6][7][8][9] The direct Fischer esterification of suberic acid is a common method for its preparation.[6]
Reaction:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid (1 equivalent) in a large excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[6]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted suberic acid and the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude ethyl hydrogen suberate.[6] Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 8-chloro-8-oxooctanoate
The mono-acid is then converted to its corresponding acid chloride, a highly reactive species for subsequent C-C bond formation.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a fume hood, combine ethyl hydrogen suberate (1 equivalent) with thionyl chloride (SOCl₂, ~1.5 equivalents) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction is typically complete when gas evolution ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 8-chloro-8-oxooctanoate is often used in the next step without further purification.
Comparative Synthetic Strategies for the Final Product
Strategy A: Friedel-Crafts Acylation (Considerations and Limitations)
The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][10]
Reaction:
Causality and Limitations:
The fluorine atom on the benzene ring is an ortho, para-directing deactivator.[3] This means that the electrophilic acylium ion will preferentially add to the positions ortho and para to the fluorine atom. The desired 3-fluoro (meta) isomer would be a minor product in this reaction. Therefore, direct Friedel-Crafts acylation of fluorobenzene is not an efficient method for the synthesis of this compound.
Strategy B: Synthesis via an Organocadmium Reagent (Recommended)
This strategy offers high regioselectivity by building the molecule from 3-fluoro-substituted precursors. Organocadmium reagents are notably less nucleophilic than Grignard or organolithium reagents.[11][12] This reduced reactivity allows them to react selectively with highly reactive acid chlorides to form ketones, without further reacting with the newly formed ketone or the existing ester functionality.[4][12][13]
Detailed Application Protocol: Synthesis of this compound via Organocadmium Reagent
This protocol is divided into two main stages: the preparation of the organocadmium reagent and its subsequent reaction with ethyl 8-chloro-8-oxooctanoate.
Overall Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Notes |
| 3-Bromofluorobenzene | 175.00 | 2.2 | Ensure it is dry. |
| Magnesium Turnings | 24.31 | 2.2 | Activate if necessary. |
| Anhydrous Cadmium Chloride | 183.32 | 1.1 | Dry thoroughly before use. |
| Ethyl 8-chloro-8-oxooctanoate | 220.70 | 1.0 | Freshly prepared or distilled. |
| Anhydrous Diethyl Ether | - | - | As solvent. |
| Anhydrous Toluene | - | - | As solvent. |
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.2 eq.) to the flask.
-
In the dropping funnel, place a solution of 3-bromofluorobenzene (2.2 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Preparation of the Organocadmium Reagent:
-
Cool the Grignard solution in an ice bath.
-
Carefully add anhydrous cadmium chloride (1.1 eq.) portion-wise to the stirred Grignard reagent.[13] The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the di(3-fluorophenyl)cadmium reagent is now complete.
-
-
Synthesis of the Ketoester:
-
To the freshly prepared organocadmium reagent, add anhydrous toluene. Distill off the diethyl ether until the temperature of the vapor reaches that of boiling toluene. This step is crucial as the reaction with the acid chloride proceeds better in toluene.
-
Cool the toluene solution of the organocadmium reagent in an ice bath.
-
Add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq.) in anhydrous toluene dropwise from the addition funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it cautiously onto crushed ice containing dilute sulfuric acid to hydrolyze the complex and dissolve the magnesium and cadmium salts.
-
Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Mechanism of Ketone Formation:
Caption: Mechanism of ketone synthesis using an organocadmium reagent.
Data and Characterization
Expected Product Characteristics:
| Property | Value |
| Molecular Formula | C₁₆H₂₁FO₃ |
| Molecular Weight | 280.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Peaks corresponding to ethyl, polymethylene, and 3-fluorophenyl protons. |
| ¹³C NMR | Peaks for carbonyl (keto and ester), aromatic, and aliphatic carbons. |
| IR (cm⁻¹) | ~1735 (ester C=O), ~1690 (keto C=O), ~1250 (C-F). |
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through the use of an organocadmium reagent. This method circumvents the regioselectivity issues associated with the direct Friedel-Crafts acylation of fluorobenzene. The protocols provided herein are robust and based on well-established chemical principles, offering a reliable pathway for researchers and drug development professionals to access this important synthetic intermediate.
References
- BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
- BenchChem. (n.d.). Ethyl Hydrogen Suberate: A Comprehensive Technical Guide.
- BenchChem. (n.d.). chlorophenyl)-8-oxooctanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocol.
- BenchChem. (n.d.). Ethyl hydrogen suberate chemical structure and properties.
- Wikipedia. (n.d.). Organocadmium chemistry.
- Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
- BenchChem. (n.d.). Ethyl Hydrogen Suberate: A Technical Guide to Research Applications.
- designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones.
- BenchChem. (n.d.). A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and Other Alkylphenyl Oxooctanoates in Inflammation Research.
- Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews.
- Khan Academy. (n.d.). Worked example: Part-2-Synthesis of ketones.
- BenchChem. (n.d.). An In-depth Technical Guide to Ethyl Hydrogen Suberate.
- Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones.
- Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones.
- Organic Syntheses Procedure. (n.d.). methyl 4-keto-7-methyloctanoate.
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds from Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Heterocyclic Chemistry
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a uniquely functionalized molecule poised for a significant role in modern heterocyclic synthesis. Its structure is characterized by three key features that medicinal chemists can strategically exploit:
-
A γ-Ketoester Moiety: The ketone and ester functionalities, separated by a flexible alkyl chain, provide two distinct points for cyclization reactions. This arrangement is particularly amenable to the formation of five- and six-membered heterocycles.
-
A Long Alkyl Chain: The six-carbon linker between the carbonyl groups offers opportunities for creating macrocyclic structures or can be a scaffold for further functionalization, influencing the physicochemical properties of the final compounds.
-
A 3-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly modulate the biological activity and metabolic stability of the resulting heterocyclic compounds. The meta-position of the fluorine atom also influences the electronic properties of the aromatic ring and the reactivity of the adjacent ketone.
This guide provides an in-depth exploration of the synthetic utility of this compound in constructing a variety of important heterocyclic cores, including pyridazines, pyrroles, indoles, pyrimidines, and pyridines. The protocols detailed herein are based on well-established named reactions, adapted for this specific substrate to provide a robust starting point for research and development.
I. Synthesis of 4,5-Dihydro-6-(5-(3-fluorophenyl)pentyl)pyridazin-3(2H)-one: A Direct Cyclization Approach
The γ-ketoester functionality within this compound is ideally suited for the synthesis of pyridazinones, a class of heterocycles with diverse biological activities, including cardiovascular and anti-inflammatory properties. The most direct approach involves a condensation reaction with hydrazine.[1]
Scientific Rationale
This synthesis is a classic example of forming a six-membered heterocycle through the reaction of a dicarbonyl equivalent with a dinucleophile. Hydrazine acts as the dinucleophile, with its two nitrogen atoms attacking the electrophilic carbonyl carbons of the ketoester. The reaction proceeds via an initial nucleophilic attack of one nitrogen of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl. The subsequent elimination of ethanol drives the reaction to completion, forming the stable pyridazinone ring. The 3-fluorophenyl group is expected to have a minimal electronic effect on this particular cyclization, as the reaction is primarily driven by the inherent reactivity of the γ-ketoester moiety.
Experimental Workflow
Caption: Workflow for Pyridazinone Synthesis.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of ketoester).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dihydro-6-(5-(3-fluorophenyl)pentyl)pyridazin-3(2H)-one.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Hydrazine Hydrate | 1.2 | Nitrogen source for heterocycle |
| Ethanol | - | Solvent |
II. Multi-Step Synthesis of Substituted Pyrroles and Indoles
The synthesis of pyrroles and indoles from this compound requires a multi-step approach, as the starting material is not a direct precursor for the classical Paal-Knorr or Fischer indole syntheses. The initial step involves the conversion of the γ-ketoester to a more suitable intermediate.
A. Paal-Knorr Pyrrole Synthesis: A 1,4-Dicarbonyl Approach
The Paal-Knorr synthesis is a robust method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] Our strategy involves the α-hydroxylation of the starting ketoester, followed by oxidation to yield the requisite 1,4-dicarbonyl intermediate.
Scientific Rationale
The key to adapting the Paal-Knorr synthesis is the generation of a 1,4-dicarbonyl relationship. This can be achieved by introducing a carbonyl group at the α-position to the existing ketone. A common method for this transformation is α-hydroxylation using a strong base to form the enolate, followed by reaction with an oxygen source like molecular oxygen or a peroxide. The resulting α-hydroxy ketone can then be oxidized to the 1,4-dicarbonyl compound using a mild oxidizing agent such as bismuth(III) oxide. The subsequent condensation with an amine proceeds via the established Paal-Knorr mechanism.[3] The electron-withdrawing nature of the 3-fluorophenyl group may slightly increase the acidity of the α-protons, potentially facilitating the initial enolate formation.
Experimental Workflow for Pyrrole Synthesis
Caption: Multi-step workflow for Pyrrole Synthesis.
Detailed Protocol (Proposed)
Step 1: α-Hydroxylation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise.
-
Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Bubble dry oxygen gas through the solution for 1-2 hours, maintaining the temperature at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and purify by column chromatography to isolate the α-hydroxy ketoester.
Step 2: Oxidation to 1,4-Dicarbonyl Intermediate
-
Dissolve the α-hydroxy ketoester (1.0 eq) in a suitable solvent like dioxane.
-
Add a mild oxidizing agent such as bismuth(III) oxide (1.5 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate. Purify the residue by column chromatography.
Step 3: Paal-Knorr Pyrrole Synthesis
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl intermediate (1.0 eq) in ethanol or acetic acid.
-
Add the desired primary amine (e.g., aniline, 1.1 eq) or an ammonia source like ammonium acetate (excess).
-
If necessary, add a catalytic amount of a Brønsted acid (e.g., a drop of acetic acid).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, perform a standard aqueous work-up and purify the resulting pyrrole by column chromatography or recrystallization.
| Reagent (Step 3) | Molar Ratio | Purpose |
| 1,4-Dicarbonyl Intermediate | 1.0 | Pyrrole Precursor |
| Primary Amine / Ammonium Acetate | 1.1 - excess | Nitrogen source for heterocycle |
| Acetic Acid | catalytic | Catalyst |
| Ethanol | - | Solvent |
B. Fischer Indole Synthesis: From Ketone to Arylhydrazone
The Fischer indole synthesis is a powerful reaction for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[4] The ketone functionality of this compound can be directly utilized for this purpose.
Scientific Rationale
The reaction commences with the formation of an arylhydrazone from the condensation of the ketone in our starting material with a substituted phenylhydrazine.[5] Under acidic catalysis, this hydrazone tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4] The choice of acid catalyst (Brønsted or Lewis) can be critical and may require optimization. The long alkyl chain with the terminal ester group is expected to be retained in the final indole product, offering a handle for further derivatization.
Experimental Workflow for Indole Synthesis
Caption: Workflow for Fischer Indole Synthesis.
Detailed Protocol
Step 1: Arylhydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted phenylhydrazine (e.g., phenylhydrazine hydrochloride, 1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
The hydrazone can be isolated by precipitation or extraction, or used directly in the next step.
Step 2: Fischer Indole Cyclization
-
To the crude or purified arylhydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid.
-
Heat the reaction mixture, with the temperature depending on the chosen catalyst (e.g., 80-160 °C).
-
Monitor the reaction for the formation of the indole product.
-
After completion, carefully quench the reaction mixture (e.g., by pouring onto ice for PPA).
-
Perform an aqueous work-up, neutralizing the acid and extracting the product with an organic solvent.
-
Purify the resulting indole derivative by column chromatography.
| Reagent (Step 2) | Purpose |
| Arylhydrazone Intermediate | Indole Precursor |
| Polyphosphoric Acid (PPA) / ZnCl2 | Acid Catalyst |
| Heat | To drive the rearrangement and cyclization |
III. Synthesis of Pyrimidines and Pyridines: The β-Dicarbonyl Strategy
The Hantzsch pyridine synthesis and the Pinner pyrimidine synthesis are classic multicomponent reactions that utilize β-ketoesters as key building blocks.[7][8] To employ this compound in these powerful transformations, it must first be converted into a suitable β-dicarbonyl derivative.
Scientific Rationale
The proposed synthetic route involves a Claisen condensation of the starting γ-ketoester with a suitable ester (e.g., ethyl acetate) to introduce the second carbonyl group in a β-position relative to the existing ester. This transformation requires a strong base to deprotonate the α-position of the ester in our starting material, which then acts as a nucleophile. The resulting β-ketoester can then be directly used in the Hantzsch and Pinner syntheses.
-
Pinner Pyrimidine Synthesis: This reaction involves the condensation of a β-dicarbonyl compound with an amidine.[6] The reaction is typically acid- or base-catalyzed and proceeds through a series of condensation and cyclization steps to form the pyrimidine ring.
-
Hantzsch Pyridine Synthesis: This is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9] The reaction first forms a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.
The 3-fluorophenyl group's electron-withdrawing nature might influence the acidity of the α-protons, potentially affecting the initial Claisen condensation.
Experimental Workflow for Pyrimidine/Pyridine Synthesis
Caption: Multi-step workflow for Pyrimidine and Pyridine Synthesis.
Detailed Protocol (Proposed)
Step 1: Claisen Condensation to form β-Ketoester
-
In a flame-dried apparatus under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol.
-
Add a solution of this compound (1.0 eq) and the second ester (e.g., ethyl acetate, 1.1 eq) in anhydrous ethanol to the base solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with dilute acid and perform an aqueous work-up.
-
Purify the resulting β-ketoester by vacuum distillation or column chromatography.
Step 2a: Pinner Pyrimidine Synthesis
-
Dissolve the β-ketoester intermediate (1.0 eq) and an amidine hydrochloride (e.g., acetamidine hydrochloride, 1.1 eq) in ethanol.
-
Add a base such as sodium ethoxide (2.2 eq) and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture, remove the solvent, and perform an aqueous work-up.
-
Purify the pyrimidine product by column chromatography or recrystallization.
Step 2b: Hantzsch Pyridine Synthesis
-
In a round-bottom flask, mix the β-ketoester intermediate (2.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and an ammonia source (e.g., ammonium acetate, 1.2 eq) in ethanol.
-
Reflux the mixture for 4-8 hours.
-
After the formation of the dihydropyridine intermediate (monitored by TLC), add an oxidizing agent (e.g., ceric ammonium nitrate or iodine) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the aromatization is complete.
-
Perform an aqueous work-up and purify the substituted pyridine by column chromatography.
| Reagent (Step 2a) | Molar Ratio | Purpose |
| β-Ketoester Intermediate | 1.0 | Pyrimidine Precursor |
| Amidine Hydrochloride | 1.1 | C-N-C fragment for heterocycle |
| Sodium Ethoxide | 2.2 | Base |
| Reagent (Step 2b) | Molar Ratio | Purpose |
| β-Ketoester Intermediate | 2.0 | Pyridine Precursor |
| Aldehyde | 1.0 | Carbon source for pyridine ring |
| Ammonium Acetate | 1.2 | Nitrogen source |
| Oxidizing Agent | - | Aromatization of dihydropyridine |
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. While direct cyclization is feasible for pyridazinone synthesis, multi-step sequences involving the strategic modification of the γ-ketoester moiety open up avenues to a broader range of scaffolds including pyrroles, indoles, pyrimidines, and pyridines. The protocols outlined in this guide, based on established and reliable synthetic transformations, provide a solid foundation for researchers to explore the full potential of this valuable building block in drug discovery and development programs.
References
-
Heinzelmann, W. Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
Pinner Pyrimidine Synthesis. Slideshare. [Link]
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Pinner Pyrimidine Synthesis. Slideshare. [Link]
-
Pinner Pyrimidine Synthesis. Slideshare. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
- Hantzsch pyridine synthesis. Google Arts & Culture.
-
Modified Pinner reaction with β-keto esters 45 and amidines 39. ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Fischer Indole Synthesis. Chem-Station. [Link]
-
Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]
-
Product Class 8: Pyridazines. Thieme. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
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- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Pharmacological Screening of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate Analogs
Abstract: This guide provides a comprehensive, multi-tiered strategy for the initial pharmacological characterization of novel Ethyl 8-(3-fluorophenyl)-8-oxooctanoate analogs. Recognizing that the biological targets for this chemical series are not yet defined, we eschew a narrow, target-based approach in favor of a robust screening cascade that begins with broad cytotoxicity assessment, progresses to high-value phenotypic screening, and culminates in hypothesis-driven, target-based assays. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery, offering detailed protocols, the scientific rationale behind experimental choices, and frameworks for data interpretation.
Introduction: A Strategy for Novel Chemotypes
The compound class, typified by this compound, represents a novel chemical space. The structure, featuring a flexible alkyl chain, an ester, a ketone, and a substituted phenyl ring, offers multiple points for chemical interaction within a biological system[1]. While some keto-esters have been explored for activities ranging from antibacterial quorum-sensing inhibition to metabolic modulation via histone deacetylase (HDAC) inhibition, the specific targets for this series remain unknown[2][3].
Therefore, a rigid, target-first screening approach is premature and risks overlooking unexpected biological activities. A more powerful strategy is to first ask what the compounds do in a biological context and then use those clues to uncover how they do it. This "phenotype-first" or "forward pharmacology" approach has been highly successful in discovering first-in-class medicines by allowing the complexity of a living cell to reveal the most relevant mechanisms of action[4][5][6].
Our proposed screening cascade is designed to efficiently triage a library of analogs, identifying compounds with desirable activity profiles while simultaneously generating mechanistic hypotheses.
Tier 1: Primary Screening - Foundational Viability and Cytotoxicity Assessment
Expertise & Rationale: Before seeking a specific therapeutic effect, it is imperative to identify and deprioritize compounds that induce non-specific cytotoxicity. A compound that kills all cells is not a useful starting point for a therapeutic. Furthermore, data from downstream functional assays are uninterpretable without knowing the concentration at which a compound begins to compromise cell health. We recommend a multiplexed approach that simultaneously queries multiple indicators of cell viability in a single well. This increases data confidence and can provide early clues into the mechanism of cell death[7].
Mandatory Visualization: Tiered Screening Workflow
Caption: A logical workflow for screening novel compounds.
Protocol 1: Multiplexed High-Throughput Cell Viability Assay
This protocol combines three distinct measurements: intracellular ATP levels (a marker of metabolic activity), membrane integrity (distinguishing live vs. dead cells), and total cell number (nuclear stain)[7][8].
Materials:
-
Cell Line: A common, robust cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is suitable for initial screening.
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Reagents:
-
CellTiter-Glo® 2.0 Assay (Promega) or equivalent ATP measurement reagent[9].
-
CellTox™ Green Cytotoxicity Assay (Promega) or equivalent membrane-impermeable DNA dye.
-
Hoechst 33342 nuclear stain.
-
-
Controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: Staurosporine (10 µM) or another potent cytotoxic agent.
-
-
Instrumentation: Plate reader capable of luminescence and fluorescence detection, automated liquid handler.
Step-by-Step Methodology:
-
Cell Seeding: Dispense 50 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Causality Note: Allowing cells to adhere and resume normal growth overnight ensures that the compound's effect is measured on healthy, proliferating cells, not cells stressed from seeding.
-
-
Compound Addition: Prepare a master plate with your library of oxooctanoate analogs at a single high concentration (e.g., 10 µM). Using an automated liquid handler, transfer a small volume (e.g., 50 nL) to the cell plates. Also include wells for negative and positive controls.
-
Incubation: Incubate the plates for 48-72 hours. The exact time should be consistent across all screens and long enough to observe potential cytotoxic effects.
-
Reagent Addition (Multiplex Step 1): Add 15 µL of a combined reagent mix containing the CellTox™ Green dye and Hoechst 33342 stain to each well. Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the plate on a fluorescent plate reader.
-
Hoechst 33342 (Total Nuclei): Excitation ~350 nm / Emission ~461 nm.
-
CellTox™ Green (Dead Cells): Excitation ~485 nm / Emission ~520 nm.
-
Trustworthiness Note: This two-color reading provides an internal control. A loss of Hoechst signal indicates general cell detachment or lysis, while an increase in CellTox Green signal specifically marks cells with compromised membranes.
-
-
Reagent Addition (Multiplex Step 2): Add 50 µL of CellTiter-Glo® 2.0 reagent to all wells.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Read the plate on a luminometer to quantify ATP levels.
Data Presentation: Primary Screen Results
| Compound ID | Conc. (µM) | ATP Signal (% of Vehicle) | Dead Cell Signal (Fold ↑ vs. Vehicle) | Cell Count (% of Vehicle) | Hit Flag |
| EFO-001 | 10 | 98.2 | 1.1 | 101.5 | No |
| EFO-002 | 10 | 15.4 | 8.7 | 20.1 | Yes (Toxic) |
| EFO-003 | 10 | 105.1 | 0.9 | 99.3 | No |
| Staurosporine | 10 | 5.2 | 12.3 | 10.8 | N/A (Control) |
| Vehicle | N/A | 100.0 | 1.0 | 100.0 | N/A (Control) |
A "Hit Flag" is typically applied to compounds that reduce ATP signal or cell count below a certain threshold (e.g., 50%) or significantly increase the dead cell signal.
Tier 2: Phenotypic Screening - Probing Anti-Inflammatory Activity
Expertise & Rationale: With non-toxic compounds identified, we can now screen for a desired biological effect. Inflammation is a fundamental disease process, and assays monitoring the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway are robust and highly relevant. We will use a reporter assay where the activation of the NF-κB pathway drives the expression of a reporter gene like luciferase[10]. This provides a sensitive and quantitative readout of a compound's ability to suppress inflammation.
Mandatory Visualization: NF-κB Signaling Pathway
Caption: Simplified NF-κB reporter assay pathway.
Protocol 2: TNF-α-Induced NF-κB Luciferase Reporter Assay
Materials:
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Assay Plates: 384-well, white, solid-bottom tissue culture treated plates.
-
Reagents:
-
Recombinant Human TNF-α (Tumor Necrosis Factor-alpha).
-
ONE-Glo™ Luciferase Assay System (Promega) or equivalent.
-
-
Controls:
-
Negative Control: Vehicle (0.1% DMSO).
-
Positive Control: Known IKK inhibitor (e.g., BAY 11-7082).
-
-
Instrumentation: Luminometer, automated liquid handler.
Step-by-Step Methodology:
-
Cell Seeding: Seed reporter cells in 384-well white plates as described in Protocol 1.
-
Compound Pre-incubation: Prepare 8-point, 3-fold serial dilutions for each non-toxic analog (e.g., from 30 µM down to ~13 nM). Add compounds to the cells and incubate for 1 hour at 37°C.
-
Causality Note: Pre-incubating with the compounds allows them to enter the cells and engage their target before the inflammatory stimulus is applied.
-
-
Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration that produces ~80% of the maximal signal (EC₈₀). This concentration must be predetermined in a separate titration experiment.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂. This allows sufficient time for the signaling cascade to proceed and for the luciferase reporter protein to be expressed.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a volume of ONE-Glo™ reagent equal to the volume of culture medium in the well.
-
Luminescence Reading: Shake briefly and read on a luminometer.
Data Analysis: The raw luminescence data is normalized to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition). The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic curve is fitted to determine the IC₅₀ (the concentration at which the compound inhibits 50% of the TNF-α-induced signal)[11].
Tier 3: Target-Based Screening - A Hypothesis-Driven Approach
Expertise & Rationale: The keto-ester motif suggests that these compounds could be inhibitors or substrates for metabolic enzymes, particularly hydrolases (which cleave esters) or dehydrogenases/reductases (which act on ketones). Screening against a panel of purified enzymes can directly test this hypothesis and provide a clear biochemical starting point for mechanism of action studies[12][13]. An enzyme inhibition assay measures the rate of a reaction and how that rate is affected by the compound[14].
Protocol 3: General Fluorogenic Enzyme Inhibition Assay
This protocol is a template that can be adapted for various enzymes that process a fluorogenic substrate.
Materials:
-
Enzyme: Purified recombinant enzyme (e.g., a human carboxylesterase or a carbonyl reductase).
-
Substrate: A suitable fluorogenic substrate (e.g., fluorescein diacetate for an esterase) that becomes fluorescent upon enzymatic conversion.
-
Assay Buffer: Buffer optimized for the specific enzyme's activity (pH, ionic strength).
-
Assay Plates: 384-well, black, low-volume plates.
-
Instrumentation: Fluorescent plate reader capable of kinetic reads.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme/Inhibitor Pre-incubation: To the wells of the assay plate, add:
-
5 µL of assay buffer.
-
5 µL of test compound dilution (or vehicle/control inhibitor).
-
5 µL of enzyme solution (at a fixed concentration).
-
Incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Place the plate in the plate reader. Program the instrument to inject 5 µL of substrate solution into each well and immediately begin reading fluorescence every 30-60 seconds for 15-30 minutes.
-
Trustworthiness Note: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors[15].
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent activity against the logarithm of inhibitor concentration and fit a curve to determine the IC₅₀ value.
-
Data Presentation: Comparative Screening Results
| Compound ID | Cytotoxicity CC₅₀ (µM) | NF-κB IC₅₀ (µM) | Carboxylesterase-1 IC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| EFO-001 | > 30 | 2.5 | > 30 | > 12 |
| EFO-003 | > 30 | > 30 | 8.1 | N/A |
| EFO-008 | > 30 | 15.6 | 14.9 | ~2 |
| EFO-015 | 12.5 | 0.9 | > 30 | 13.9 |
The Therapeutic Index (or Selectivity Index) is a critical parameter. A higher number indicates that the compound's desired biological effect occurs at a concentration much lower than that which causes general cytotoxicity.
References
-
National Center for Biotechnology Information. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available from: [Link]
-
Arvys Proteins Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arvys Proteins. Available from: [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. Available from: [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery. Available from: [Link]
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Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available from: [Link]
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Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Creative Bioarray. Available from: [Link]
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Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]
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Parra-Delgado, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]
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Asad, S., et al. (2024). From dye exclusion to high-throughput screening: A review of cell viability assays and their applications. Biotechnology Advances. Available from: [Link]
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ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available from: [Link]
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FoundMyFitness. (2021). How ketone ester supplementation may improve brain health | Dr. Mark Mattson. YouTube. Available from: [Link]
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WuXi AppTec. (2022). Affinity Selection Technologies for Hit Finding: Current State of the Art. YouTube. Available from: [Link]
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Drug Target Review. (2017). New approach makes it easier to find novel drugs. Drug Target Review. Available from: [Link]
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Bakowski, M. A., et al. (2021). Drug repurposing screens identify chemical entities for the development of COVID-19 interventions. eScholarship.org. Available from: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
Neth, B. J., et al. (2021). Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. Frontiers in Aging Neuroscience. Available from: [Link]
-
D'Agostino, D. P., et al. (2021). Exogenous ketone esters as a potential therapeutic for treatment of sarcopenic obesity. AJP Endocrinology and Metabolism. Available from: [Link]
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Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. The FASEB Journal. Available from: [Link]
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Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. Natural Product Reports. Available from: [Link]
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Gaynullina, A. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available from: [Link]
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analytical methods for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
An In-Depth Guide to the Analytical Characterization of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is an aromatic keto-ester of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research. Its molecular architecture, featuring a fluorinated phenyl ring, a ketone, and a long-chain ester, necessitates a multi-faceted analytical approach for unambiguous structural confirmation, purity assessment, and quantification. The presence of these distinct functional groups allows for characterization by a suite of orthogonal analytical techniques.
This technical guide provides a comprehensive overview of the principal analytical methodologies for the characterization of this compound. Designed for researchers, chemists, and quality control scientists, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring a robust and reliable analytical workflow. The methods detailed herein are foundational for ensuring the identity, purity, and quality of this intermediate, which is critical for its application in subsequent synthetic steps and developmental studies.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's physical and chemical properties is the first step in developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁FO₃ |
| Molecular Weight | 280.34 g/mol |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F |
| InChI Key | InChI=1S/C16H21FO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
| CAS Number | Not readily available in public databases. (Analogs: 2-fluoro derivative: 898753-44-1[3]) |
Primary Analytical Workflow
A validated analytical workflow ensures that all aspects of the compound's identity and purity are assessed. The relationship between chromatographic separation, spectroscopic identification, and structural elucidation is paramount.
Caption: General analytical workflow for the comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Principle of Application: Reverse-phase HPLC with UV detection is the gold standard for determining the purity and performing quantitative analysis of non-volatile, UV-active compounds like this compound. The method separates the target analyte from potential impurities (e.g., starting materials, by-products) based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[4][5] The aromatic ketone chromophore allows for sensitive detection by UV spectrophotometry.
Experimental Protocol:
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD) | Standard for pharmaceutical analysis, DAD allows for peak purity assessment.[4] |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and resolution for moderately polar aromatic compounds.[5][6] |
| Mobile Phase | A: WaterB: Acetonitrile | Common solvents offering good peak shape and UV transparency. |
| Elution Profile | Gradient Elution:0-15 min: 60% B to 95% B15-20 min: Hold at 95% B20-25 min: Return to 60% B | A gradient is crucial for eluting any highly retained impurities and ensuring a clean column for subsequent injections.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5][6] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[5][6] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing a good response for the phenyl ketone moiety. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and potential column overload.[5] |
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard at approximately 1 mg/mL in acetonitrile. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1 - 100 µg/mL).[4]
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of acetonitrile to achieve a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[5]
-
Analysis: Inject the standards to construct a calibration curve by plotting peak area versus concentration. Inject the sample solution.
-
Purity Calculation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: The concentration of the analyte in the sample is determined using the linear regression equation derived from the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful technique for confirming the identity and assessing the presence of volatile and semi-volatile impurities.[7] The compound is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity and weight.
Experimental Protocol:
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | Gas Chromatograph with a Mass Selective Detector (MSD) | Provides both chromatographic separation and mass-based identification.[5][7] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[5] |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte without thermal degradation.[5] |
| Injection Mode | 1 µL, Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks.[7] |
| Oven Program | Initial 80 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp is essential for separating compounds with different boiling points.[7] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS.[5] |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI).[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching.[5] |
| Scan Range | m/z 40 - 500 | Covers the expected molecular ion and key fragments of the analyte and potential impurities.[7] |
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane. Dilute as necessary to a final concentration of ~100 µg/mL.[5][7]
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: The resulting total ion chromatogram (TIC) will show the retention time of the main peak. The mass spectrum of this peak should be extracted and analyzed. The molecular ion (M⁺) should be observed at m/z 280. The fragmentation pattern can be interpreted to confirm the structure (e.g., loss of the ethoxy group, cleavage at the carbonyls).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the most definitive analytical technique for the unambiguous elucidation of molecular structure.[1][8] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[9]
-
Instrumentation: Acquire spectra on an NMR spectrometer with a proton frequency of at least 300 MHz.[10]
-
Data Acquisition: Utilize standard acquisition parameters. For quantitative purposes, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.[9]
-
Data Processing: Process the raw data (FID) with Fourier transformation, followed by phase and baseline correction. Integrate all signals.
Predicted Spectral Data:
Table 4: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |
| -CH₂ -COO- | ~2.32 | Triplet (t) | 2H |
| -CO-CH₂-CH₂ - | ~2.98 | Triplet (t) | 2H |
| Alkyl Chain -CH₂- | ~1.30-1.80 | Multiplet (m) | 8H |
| -O-CH₂ -CH₃ | ~4.13 | Quartet (q) | 2H |
| Aromatic -H | ~7.20-7.80 | Multiplet (m) | 4H |
Table 5: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Shift (δ, ppm) |
| -O-CH₂-CH₃ | ~14.2 |
| Alkyl Chain (-CH₂-) | ~24.5 - 34.0 |
| -CH₂ -CO- (ketone α) | ~38.5 |
| -O-CH₂ -CH₃ | ~60.5 |
| Aromatic C-H | ~115 - 131 |
| Aromatic C-F (¹JCF coupling) | ~163.0 |
| C=O (Ester) | ~173.5 |
| C=O (Ketone) | ~199.0 |
digraph "Structural_Elucidation" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];MS [label="MS\nm/z = 280\n(Confirms Formula C₁₆H₂₁FO₃)"]; IR [label="IR\nC=O (Ester) ~1735 cm⁻¹\nC=O (Ketone) ~1690 cm⁻¹\n(Confirms Functional Groups)"]; NMR [label="¹H & ¹³C NMR\n(Provides Connectivity\nand Final Structure)"];
Structure [label="Final Confirmed Structure\nthis compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
MS -> Structure [label="Molecular Weight"]; IR -> Structure [label="Functional Groups"]; NMR -> Structure [label="Atom Connectivity"]; }
Caption: Logic diagram for combining spectroscopic data for structural elucidation.
Infrared (IR) Spectroscopy
Principle of Application: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward method used to identify the presence of key functional groups within a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, providing a qualitative fingerprint of the molecule's composition.
Experimental Protocol:
-
Sample Preparation: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Analysis: Acquire the spectrum using a standard FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Predicted Characteristic Absorptions:
Table 6: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃)[12] |
| ~1735 | C=O stretch | Ester[12][13] |
| ~1690 | C=O stretch | Aromatic Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-O stretch | Ester |
| ~1250-1100 | C-F stretch | Aryl-Fluoride |
Causality and Interpretation: The presence of two distinct, strong absorption bands in the carbonyl region (~1735 cm⁻¹ and ~1690 cm⁻¹) is a key diagnostic feature, confirming the presence of both the ester and the aromatic ketone functionalities. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.[12]
References
- NMR Chemical Shifts. (1997). J. Org. Chem., Vol. 62, No. 21.
- Analytical Methods. (n.d.). Japan International Cooperation Agency.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate using NMR and Mass Spectrometry. (n.d.). BenchChem.
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). BenchChem.
- A Comparative Guide to the GC-MS Analysis of Products from Ethyl 8-bromooctanoate Reactions. (n.d.). BenchChem.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. (n.d.). BenchChem.
- A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. (n.d.). BenchChem.
- Database of IR spectra. (2026). Doc Brown's Advanced Organic Chemistry.
- Development and validation of an RP-HPLC method. (2022). ResearchGate.
- Ethyl 8-(2-fluorophenyl)-8-oxooctanoate. (n.d.). BLDpharm.
- Infrared spectrum of ethyl ethanoate. (2025). Doc Brown's Advanced Organic Chemistry.
- Infrared spectrum of ethyl methanoate. (n.d.). Doc Brown's Advanced Organic Chemistry.
- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. (n.d.). BenchChem.
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- 3. 898753-44-1|Ethyl 8-(2-fluorophenyl)-8-oxooctanoate|BLDpharm [bldpharm.com]
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- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purification of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Introduction
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring a long-chain ester, an aryl ketone, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[1] The presence of both a ketone and an ester allows for selective chemical transformations, while the fluorophenyl moiety can modulate the molecule's biological activity and pharmacokinetic properties.[1]
The synthesis of this compound, typically achieved via Friedel-Crafts acylation, often results in a crude product containing a mixture of unreacted starting materials, catalyst residues, and side products.[2] Achieving high purity (>98%) is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying principles and offering step-by-step protocols tailored for researchers and drug development professionals.
Physicochemical Properties and Impurity Profile Analysis
A thorough understanding of the target compound's properties and the likely impurities is the foundation for designing an effective purification strategy.
Physicochemical Characteristics
| Property | Estimated Value / Description | Rationale & Significance |
| Molecular Formula | C₁₆H₂₁FO₃ | Confirms the elemental composition. |
| Molecular Weight | ~280.34 g/mol | Essential for calculating molar equivalents and reaction yields.[3] |
| Appearance | Colorless to pale yellow oil or low-melting solid | The long alkyl chain disrupts crystal packing, making a liquid or low-melting state likely. |
| Boiling Point | High; >200°C at atmospheric pressure | The high molecular weight and polar functional groups necessitate vacuum distillation to prevent thermal decomposition.[4][5] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Hexanes); Insoluble in water | Governs the choice of solvents for extraction, chromatography, and recrystallization. |
| Chemical Stability | Sensitive to hydrolysis under strong acidic or basic conditions | Dictates the need for neutral or weakly basic conditions during aqueous work-up to prevent cleavage of the ester group.[3] |
Common Impurity Profile
The primary synthetic route, Friedel-Crafts acylation, informs the expected impurity profile.[2]
| Impurity Type | Specific Examples | Source | Impact on Purification |
| Starting Materials | Fluorobenzene, Ethyl 8-chloro-8-oxooctanoate | Incomplete reaction | Often have different polarities and boiling points, making them separable by chromatography or distillation. |
| Catalyst Residues | Aluminum chloride (AlCl₃), Sulfuric acid (H₂SO₄) | Synthesis | Must be quenched and removed via aqueous work-up to prevent product degradation on the silica column.[5] |
| Acidic Byproducts | 8-(3-fluorophenyl)-8-oxooctanoic acid | Hydrolysis of the ester | Can be removed by washing with a mild aqueous base.[6][7] |
| Isomeric Byproducts | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate, Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | Friedel-Crafts reaction | These are often the most challenging impurities to separate, typically requiring high-resolution chromatography. |
| High MW Byproducts | Tars, polymeric materials | High reaction temperatures | Non-volatile; best removed by distillation or by filtration after dissolving the crude product.[8] |
A Multi-Step Purification Strategy: A General Workflow
A single purification technique is rarely sufficient. A logical, multi-step approach is recommended to systematically remove different classes of impurities.
Caption: General workflow for the purification of this compound.
Detailed Protocols
The following protocols provide step-by-step methodologies. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Aqueous Work-up for Preliminary Purification
Rationale: This is a critical first step to neutralize the acidic catalyst (e.g., AlCl₃) and remove water-soluble impurities and unreacted acids. Using a mild base like sodium bicarbonate prevents hydrolysis of the desired ester product.[6][7]
Methodology:
-
Quenching: Cool the crude reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice to quench the reaction and hydrolyze the Lewis acid catalyst.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product and extract it from the aqueous layer.
-
Neutralization Wash: Wash the organic layer sequentially with:
-
1 M HCl (if unreacted amines or basic compounds are present).
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from acid neutralization. Wash until no more gas evolves. This step removes acidic impurities.[5]
-
Water.
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is the most powerful and common technique for separating the target keto ester from impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[9][10][11]
Scientist's Note: Keto esters can sometimes be sensitive to the acidic nature of standard silica gel, which may cause streaking on TLC or degradation on the column.[12] If this is observed, consider using deactivated silica gel or adding 0.1-1% triethylamine to the mobile phase to neutralize the silica surface.[6]
Caption: Workflow for flash column chromatography purification.
Methodology:
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for this class of compound is a mixture of hexanes (or heptane) and ethyl acetate.
-
Adjust the solvent ratio (e.g., starting with 5% ethyl acetate in hexanes and increasing) until the desired product has a Retention Factor (Rf) value of approximately 0.2-0.4, with good separation from major impurities.[9]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it into a stable bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply gentle, steady pressure.
-
Collect the eluent in a series of test tubes or flasks.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Vacuum Distillation
Rationale: This technique is highly effective for separating the high-boiling ester from non-volatile impurities (like baseline material from chromatography or tars) or from lower-boiling contaminants (like residual solvents). Operating under vacuum is essential to lower the boiling point and prevent thermal degradation.[4][5]
Methodology:
-
Apparatus Setup:
-
Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a heating mantle with a stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump.
-
-
Distillation Procedure:
-
Place the crude or semi-purified ester into the distillation flask.
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum level is reached (e.g., 0.1 - 1 mmHg), gradually increase the temperature of the heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask (forerun).
-
When the temperature stabilizes and the desired product begins to distill, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over a narrow temperature range.[13]
-
Stop the distillation once the product has been collected, before high-boiling residues begin to distill or char.
-
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum to prevent accidental flask implosion or product oxidation.
| Pressure | Estimated Boiling Point Range |
| 760 mmHg (Atmospheric) | >200 °C (Decomposition likely) |
| 3 mmHg | ~120 - 130 °C[14] |
| 1 mmHg | ~105 - 115 °C |
| 0.1 mmHg | <100 °C |
| Note: Boiling points are estimates based on similar long-chain esters and should be determined empirically. |
Protocol 4: Purification by Recrystallization
Rationale: If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final polishing step to achieve very high purity. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at low temperatures, while impurities remain in solution.[15][16][17]
Methodology:
-
Solvent Screening:
-
Place a small amount of the purified oil/solid in several test tubes.
-
Add a small amount of different solvents (e.g., hexanes, isopropanol, ethanol/water mixture) to each tube.
-
A good solvent will dissolve the compound when heated but will result in crystal formation upon slow cooling to room temperature and then in an ice bath.[15]
-
-
Recrystallization Procedure:
-
Place the material to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of decolorizing carbon and hot filter the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Recrystallization. (n.d.). UCLA Chemistry.
- Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography. (2025). BenchChem.
- Recrystallization. (n.d.). Jack Westin Organic Chemistry.
- Process for purifying an α-keto ester. (2011). Google Patents (US20110009663A1).
- A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. (2025). BenchChem.
- Recrystallization. (2019). Writing in Biology.
- Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. (n.d.).
- Technical Support Center: Column Chromatography Purification of Keto Esters. (2025). BenchChem.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- Process for purifying an alpha-keto ester. (n.d.). Google Patents (CN102026955A).
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (1970). Google Patents (US3513078A).
- How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.
- Distilling esters with very high boiling points? (2020). Sciencemadness Discussion Board.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate.
- Purification of high boiling esters. (n.d.). Google Patents (US3661972A).
- Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. (n.d.). Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- Purification method of 4-hydroxybenzoic acid long chain ester. (n.d.). Google Patents (JP6503220B2).
- Column chromatography. (n.d.). Columbia University.
- Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020). Sciencemadness.org.
- Technical Support Center: Purification of High-Boiling Point Esters. (2025). BenchChem.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Esters. An Introduction. (n.d.).
- Ethyl 8-(2-fluorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- Process for the purification of esters. (n.d.). Google Patents (US4521595A).
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). BenchChem.
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. (n.d.). PubChem.
- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI.
- A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid. (2025). BenchChem.
- Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.).
- Ethyl 8-bromooctanoate. (n.d.). PubChem.
- Ethyl 8-bromooctanoate physical properties. (2025). BenchChem.
- Ethyl 8-(2-fluorophenyl)-8-oxooctanoate. (n.d.). BLDpharm.
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Application Note & Protocol: Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Introduction
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is an aryl ketone derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this scaffold a valuable precursor for novel pharmaceutical agents. [1]The long alkyl chain terminating in an ethyl ester provides a versatile handle for further synthetic modifications.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. [2]The chosen synthetic strategy involves the reaction of 1-fluoro-3-methoxybenzene (3-fluoroanisole) with a suberic acid derivative in the presence of a Lewis acid catalyst. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Synthetic Strategy & Mechanism
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. [3]The reaction proceeds by generating a highly electrophilic acylium ion from an acyl chloride precursor and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). [4][5]This acylium ion is then attacked by the electron-rich aromatic ring of 3-fluoroanisole.
Reaction Scheme:
-
Step 1: Preparation of the Acylating Agent. Ethyl hydrogen suberate (8-ethoxy-8-oxooctanoic acid) is converted to its more reactive acid chloride, ethyl 8-chloro-8-oxooctanoate. [6][7]This is typically achieved by reaction with thionyl chloride or oxalyl chloride.
-
Step 2: Friedel-Crafts Acylation. The resulting acyl chloride reacts with 3-fluoroanisole in the presence of AlCl₃. The methoxy group (-OCH₃) is a strong activating group and directs the acylation primarily to the para position due to steric hindrance at the ortho positions. The final step involves the cleavage of the methyl ether during aqueous workup to yield the desired ketone.
Mechanism Overview: The mechanism involves the formation of a complex between AlCl₃ and the acyl chloride, which generates a resonance-stabilized acylium ion. [8][9]The π-electrons of the 3-fluoroanisole ring attack this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is restored by the loss of a proton, facilitated by the AlCl₄⁻ species, which regenerates the AlCl₃ catalyst and releases HCl. [4]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity/Grade | Supplier Example | Notes |
| Ethyl Hydrogen Suberate | C₁₀H₁₈O₄ | 202.25 | ≥98% | BenchChem | Also known as 8-ethoxy-8-oxooctanoic acid. [10] |
| Oxalyl Chloride | (COCl)₂ | 126.93 | ≥98% | Sigma-Aldrich | Highly toxic and corrosive. Handle with extreme care. |
| 3-Fluoroanisole | C₇H₇FO | 126.13 | ≥99% | Sigma-Aldrich | Moisture sensitive. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99.9% | Sigma-Aldrich | Reacts violently with water. [11]Handle in a dry environment. [12] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed, dry bottle or passed through a solvent purification system. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2M Aqueous Solution | VWR | For reaction quenching and workup. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Aqueous Soln. | VWR | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated Aqueous Soln. | VWR | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | VWR | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Hexanes | C₆H₁₄ | - | HPLC Grade | VWR | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | VWR | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Addition (dropping) funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) [13]* UV lamp (254 nm)
-
Standard laboratory glassware and consumables
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive. [12][14][15]Oxalyl chloride is highly toxic and corrosive. All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, is mandatory. [16]
Part A: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a septum. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool under a nitrogen atmosphere.
-
Reagents: To the flask, add ethyl hydrogen suberate (5.0 g, 24.7 mmol). Dissolve it in 40 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (2.6 mL, 29.7 mmol, 1.2 eq) dropwise via syringe over 15 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Causality: Oxalyl chloride is a highly effective chlorinating agent. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. An inert atmosphere prevents reaction with atmospheric moisture.
-
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The solution should become clear.
-
Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude yellow oil, ethyl 8-chloro-8-oxooctanoate, is used immediately in the next step without further purification. [17][18]
Part B: Friedel-Crafts Acylation
-
Catalyst Setup: In a separate, dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (7.2 g, 54.0 mmol, 2.2 eq) in 60 mL of anhydrous DCM.
-
Causality: A stoichiometric excess of AlCl₃ is required because it complexes with both the acyl chloride reactant and the ketone product. [19]2. Acyl Chloride Addition: Cool the AlCl₃ suspension to 0 °C. Dissolve the crude ethyl 8-chloro-8-oxooctanoate from Part A in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C.
-
-
Aromatic Substrate Addition: In the same dropping funnel, add 3-fluoroanisole (3.1 g, 24.7 mmol, 1.0 eq) dissolved in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The mixture will typically turn deep orange or red.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). [20]Use a 4:1 Hexanes:Ethyl Acetate solvent system. Spot the starting 3-fluoroanisole, the reaction mixture, and a co-spot. [21]The reaction is complete when the 3-fluoroanisole spot has been consumed and a new, more polar product spot is dominant.
Part C: Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Stir vigorously for 15 minutes until the deep color dissipates and an off-white precipitate (aluminum salts) forms.
-
Causality: The acidic water quench hydrolyzes the aluminum complexes, liberating the ketone product and decomposing any remaining AlCl₃. [22]This process is highly exothermic and must be done cautiously.
-
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM. [1][23]3. Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (caution: potential gas evolution), and then 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil.
Analytical Characterization
The identity and purity of the final product must be confirmed using spectroscopic methods. [24]
| Technique | Expected Results |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7-7.2 (m, 4H, Ar-H ), 4.12 (q, 2H, -OCH ₂CH₃), 2.95 (t, 2H, -C(=O)CH ₂-), 2.30 (t, 2H, -CH ₂C(=O)O-), 1.8-1.3 (m, 8H, alkyl CH ₂), 1.25 (t, 3H, -OCH₂CH ₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198.0 (Ar-C =O), 173.5 (-O-C =O), 162.5 (d, ¹JCF ≈ 245 Hz, C -F), ~138.0, 130.0, 123.0, 120.0, 115.0 (Ar-C ), 60.5 (-OC H₂-), ~38.0, 34.0, 29.0, 28.5, 25.0, 24.5 (alkyl C H₂), 14.2 (-CH₂C H₃). |
| IR (neat, cm⁻¹) | ~3080 (Ar C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1730 (Ester C=O stretch), ~1685 (Aryl Ketone C=O stretch),[25][26] ~1250 (C-F stretch). |
| Mass Spec. (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₂FO₃⁺: 281.15. Found: 281.2. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution |
| Low or No Yield | Inactive AlCl₃ (hydrolyzed). Wet solvent or glassware. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven- or flame-dried and solvents are anhydrous. |
| Multiple Products (Isomers) | Reaction temperature too high. | Maintain strict temperature control (0 °C) during the addition steps. |
| Incomplete Reaction | Insufficient reaction time or catalyst. | Allow the reaction to stir longer, monitoring by TLC. Ensure the correct stoichiometry of AlCl₃ was used. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a different gradient or solvent mixture (e.g., DCM/Methanol for more polar compounds). |
References
-
Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous) Safety Information. [Link]
-
Affiliated Chemical. ALUMINUM CHLORIDE STORAGE AND HANDLING. [Link]
-
Clark, J. Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
-
ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. 5.3: TLC Uses. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
YouTube. Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
- Google Patents. US6916947B2 - Method of producing amino carboxylic acids.
-
LookChem. Ethyl 8-chlorooctanoate. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
YouTube. Friedel-Crafts Acetylation. [Link]
-
Oregon State University. CH 336: Ketone Spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84204, Ethyl hydrogen suberate. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
- Google Patents.
-
Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydrot[6][12][27]riazo. [Link]series/6643/)
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene
Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to help you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Introduction: The Nuances of Acylating Fluorobenzene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. When applied to fluorobenzene, the fluorine atom's unique electronic properties introduce specific challenges and opportunities. As an ortho-, para- director, fluorine activates these positions towards electrophilic attack. However, the interplay of sterics and electronics often leads to a mixture of products and other side reactions that can complicate purification and reduce yields. This guide will address these issues head-on, providing you with the knowledge to anticipate and control them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Friedel-Crafts acylation of fluorobenzene.
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of fluorobenzene?
The primary and most desired product is the para-substituted acyl fluorobenzene. The fluorine atom directs the incoming acyl group to both the ortho and para positions. However, the para product is overwhelmingly favored due to reduced steric hindrance.[1] The bulky acylium ion intermediate experiences less spatial repulsion when attacking the position opposite the fluorine atom.[1] The most common side product is, therefore, the ortho-substituted isomer.[1]
Q2: Can polyacylation occur with fluorobenzene?
Polyacylation is a potential, though less common, side reaction. The first acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[1][2] This makes a second acylation event significantly less favorable than the first.[1] However, harsh reaction conditions, such as high temperatures, an excess of the acylating agent, or a highly active catalyst, can promote the formation of diacylated products.[1]
Q3: Why is a stoichiometric amount of the Lewis acid catalyst required?
In contrast to Friedel-Crafts alkylation, the acylation reaction requires at least a stoichiometric amount of the Lewis acid catalyst (like AlCl₃). This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid.[2][3][4] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[2][3][4] Therefore, to drive the reaction to completion, a molar equivalent or even a slight excess of the catalyst is necessary.[2][3] This complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[2]
Q4: Can I run this reaction if my fluorobenzene substrate has other functional groups?
This is a critical consideration. The presence of certain functional groups can inhibit or completely prevent the Friedel-Crafts acylation. Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) make the aromatic ring too electron-poor to undergo electrophilic substitution.[3][5] Additionally, functional groups with lone pairs, such as amines (-NH₂) and hydroxyls (-OH), will react with the Lewis acid catalyst.[3][5] This forms a complex that deactivates the catalyst and adds a strong deactivating group to the ring, halting the desired reaction.[3][6]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the Friedel-Crafts acylation of fluorobenzene.
Problem 1: Low Yield of the Desired para-Isomer and Significant Formation of the ortho-Isomer
Causality: The regioselectivity of the acylation is a kinetic balancing act between the activating effect of the fluorine at both the ortho and para positions and the steric hindrance at the ortho position. Higher reaction temperatures can provide the necessary energy to overcome the steric barrier, leading to an increased proportion of the ortho product.[1]
Solutions:
-
Reaction Temperature: Maintain a lower reaction temperature. The optimal temperature is often at or below room temperature and should be determined empirically for your specific acylating agent and catalyst.
-
Solvent Choice: Non-polar solvents such as dichloromethane or carbon disulfide can enhance para selectivity.[7] These solvents can favor the bulkier transition state required for para attack. In contrast, polar solvents like nitrobenzene have been observed to sometimes increase the amount of the ortho isomer.[7]
-
Catalyst System: The choice of Lewis acid can influence the steric bulk of the electrophilic species. Milder, bulkier Lewis acids may improve para selectivity. For instance, catalyst systems like trifluoromethanesulfonic acid (TfOH) with a rare earth triflate have demonstrated high para selectivity.[7][8]
Problem 2: Presence of Diacylated Byproducts
Causality: As mentioned, the product of the initial acylation is deactivated, making a second acylation less likely.[1][2] However, forcing conditions can lead to this side reaction.
Solutions:
-
Stoichiometry: Avoid using a large excess of the acylating agent or the Lewis acid catalyst. A slight excess (e.g., 1.1 equivalents) of the acylating agent is often sufficient.[1]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extended reaction times beyond the complete consumption of the starting material can increase the likelihood of side reactions.[1]
-
Order of Addition: A slow, controlled addition of the acylating agent to the mixture of fluorobenzene and Lewis acid can help to maintain a low concentration of the electrophile, thus disfavoring polyacylation.
Problem 3: No Reaction or Very Low Conversion
Causality: A lack of reactivity often points to issues with the reagents or the catalyst's activity.
Solutions:
-
Purity of Reagents: Ensure that the fluorobenzene, acylating agent, and solvent are of high purity and, most importantly, anhydrous.[1][5] Impurities can lead to unexpected side reactions or catalyst deactivation.[1]
-
Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive.[3][5] All glassware should be thoroughly dried (e.g., flame-dried or oven-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Substrate Reactivity: Confirm that your fluorobenzene derivative does not contain strongly deactivating groups or basic functional groups like amines that would interfere with the catalyst.[3][5]
Problem 4: Complex Mixture of Unidentified Side Products
Causality: A complex product mixture can arise from several sources, including impure reagents or competing side reactions with the solvent.
Solutions:
-
Reagent Purity: Use reagents from a reliable source and consider purifying them before use if their quality is questionable.
-
Inert Solvent: The solvent itself can sometimes be acylated if it is sufficiently reactive. For example, using chlorobenzene as a solvent could lead to the formation of chloroacetophenone as a byproduct.[7] Opt for less reactive solvents like dichloromethane or conduct the reaction under solvent-free conditions where appropriate.[7]
-
Deacylation: Under certain conditions, particularly at higher temperatures and in polar solvents, the Friedel-Crafts acylation can be reversible, leading to the cleavage of the acyl group.[7] Using lower temperatures and non-polar solvents can help minimize this.[7]
Visualizing the Reaction and Its Pitfalls
To better understand the process, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.
Caption: Mechanism of Friedel-Crafts Acylation on Fluorobenzene.
Caption: Troubleshooting Workflow for Side Reactions.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Fluorobenzene
This protocol provides a general method using aluminum chloride as the catalyst. Note: This is a representative protocol and may require optimization for specific acylating agents.
Materials:
-
Fluorobenzene
-
Acyl chloride (or acid anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Add fluorobenzene (1.0 eq) to the cooled suspension with stirring.
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3] This will decompose the aluminum chloride complex.[3]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[3]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3][9]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired para-acylfluorobenzene.[9]
Data Summary: Factors Influencing Regioselectivity
The selectivity of the Friedel-Crafts acylation of fluorobenzene is highly dependent on the reaction conditions. The table below summarizes expected trends.
| Factor | Condition | Expected Outcome on para:ortho Ratio | Rationale |
| Temperature | Increase from 0°C to 50°C | Decrease | Overcomes steric hindrance at the ortho position.[1] |
| Solvent | Change from Dichloromethane to Nitrobenzene | Decrease | Polar solvents may better solvate the transition state for ortho attack.[7] |
| Catalyst | Change from AlCl₃ to a bulkier system (e.g., TfOH/La(OTf)₃) | Increase | Increased steric bulk of the electrophile enhances selectivity for the less hindered para position.[7][8] |
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2008). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Benzenes
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental reaction, particularly when working with substituted aromatic compounds. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to ensure your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the common causes and solutions?
Low yields are a frequent issue and can often be attributed to several factors:
-
Substrate Reactivity: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[1][2] If your aromatic ring contains substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups, the reaction may not proceed efficiently.[1][2]
-
Solution: For deactivated substrates, consider using a more potent catalyst system, such as a stronger Lewis acid or metal triflates (e.g., Yb(OTf)₃), which have shown efficacy.[2] In some cases, alternative synthetic routes like nucleophilic aromatic substitution may be necessary for strongly deactivated rings.[2]
-
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1][3]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[5][6] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][5]
-
Incompatible Functional Groups: Functional groups with lone pairs of electrons, such as amines (-NH₂, -NHR, -NR₂) and hydroxyls (-OH), can react with the Lewis acid catalyst.[8][9][10] This deactivates the catalyst and makes the aromatic ring strongly deactivated.[9]
-
Solution: Protect sensitive functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester, which can be cleaved after the reaction.[1]
-
Q2: I am observing the formation of multiple products. What could be the reason and how can I improve regioselectivity?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation because the introduced acyl group deactivates the ring, multiple products can still arise, primarily due to issues with regioselectivity on a substituted benzene ring.[1][11]
-
Controlling Regioselectivity: The directing effect of the substituent on the benzene ring will determine the position of acylation.
-
Ortho, Para-Directing Groups (Activating): Groups like alkyl, alkoxy (-OR), and halogens will direct the incoming acyl group to the ortho and para positions. Steric hindrance from a bulky acylating agent or substituent can favor the para product.[12]
-
Meta-Directing Groups (Deactivating): As mentioned, strongly deactivating groups will likely prevent the reaction altogether. Moderately deactivating groups will direct the incoming acyl group to the meta position, though yields may be low.
-
-
Solvent Effects: The choice of solvent can influence the ratio of ortho to para products. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene favor the thermodynamically controlled beta-substitution.[13]
Q3: Can I use a carboxylic acid directly as an acylating agent instead of an acyl chloride or anhydride?
Yes, it is possible to use carboxylic acids as acylating agents, but this often requires different reaction conditions. This approach can be more environmentally friendly as it avoids the preparation of acyl chlorides.
-
Alternative Catalysts: This method may require strong Brønsted acids like triflic acid or solid acid catalysts such as zeolites.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to facilitate the acylation of aromatic compounds with carboxylic acids, sometimes in the absence of a solvent.[2][14]
Q4: How do I choose the right Lewis acid catalyst for my reaction?
The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate.
| Catalyst Type | Examples | Substrate Suitability | Key Considerations |
| Traditional Strong Lewis Acids | AlCl₃, FeCl₃ | Activated and moderately deactivated arenes | Highly effective but required in stoichiometric amounts, moisture-sensitive.[15] |
| Metal Triflates | Yb(OTf)₃, Sc(OTf)₃, Cu(OTf)₂ | Activated and some deactivated arenes | Can be used in catalytic amounts, more tolerant to moisture, and can be more recyclable.[2][15] |
| Solid Acid Catalysts | Zeolites, Phosphotungstic Acid | Activated arenes | Reusable, can offer improved regioselectivity, and may allow for milder reaction conditions.[2][14] |
Q5: My starting material is a phenol. What specific precautions should I take?
Phenols present a unique challenge for Friedel-Crafts acylation. The hydroxyl group is strongly activating, which can lead to multiple acylations.[1] Additionally, the Lewis acid can coordinate with the hydroxyl group, deactivating the catalyst.[1]
-
Protection Strategy: It is highly recommended to protect the hydroxyl group, for instance, as an acetate ester, before proceeding with the acylation. The protecting group can be removed after the acylation is complete.[1]
-
Fries Rearrangement: An alternative is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. This can be a useful method for acylating phenols.
Visualizing the Process: Reaction and Troubleshooting
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[16]
Caption: A stepwise workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes a general method for the acylation of an activated or moderately non-deactivated aromatic substrate.
Safety Precautions:
-
Handle aluminum chloride and acyl chlorides in a fume hood. These reagents are corrosive and moisture-sensitive. [7][17]* The reaction can be exothermic. [17][18]* The workup procedure generates HCl gas. [7] Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 equivalents)
-
Aromatic Substrate (1.0 equivalent)
-
Acyl Chloride or Anhydride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube containing a desiccant at the top of the condenser. [7]2. Reagent Charging: Add anhydrous AlCl₃ to the flask, followed by the anhydrous solvent. Cool the suspension to 0-5 °C in an ice bath. [7]3. Addition of Acylating Agent: Dissolve the acyl chloride or anhydride in a small amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-30 minutes, maintaining the temperature at 0-5 °C. [17]4. Addition of Aromatic Substrate: After the addition of the acylating agent is complete, add the aromatic substrate (dissolved in a small amount of anhydrous solvent, if solid) to the dropping funnel and add it dropwise to the reaction mixture. [17]5. Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [2][7]6. Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. [7][17]This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the solvent (e.g., DCM). [17]8. Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. [17]9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. [17]10. Purification: Purify the resulting crude aryl ketone by recrystallization or column chromatography.
Protocol 2: Acylation of an Activated Arene using a Metal Triflate Catalyst
This protocol is a milder alternative, often suitable for more sensitive substrates.
Materials:
-
Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃) (e.g., 2 mol%)
-
Anisole (1.0 equivalent)
-
Acetic Anhydride (1.2 equivalents)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine anisole, acetic anhydride, and Yb(OTf)₃. [15]2. Heat the mixture to 100 °C and stir for 30 minutes. [15]3. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2023). Friedel–Crafts reaction.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhJVdiQE3r03XKy4gSAJKjL51LemwmcPyStTm_ms_OtH4s_LiXQ-p4zbdlKQ6hCCEL85EgjwrYcnqU1s4YHz2xuSwDalMiP2aPAHLVgb2QYpmGycNBqBSx-bwVXgD2l2oWhMr5eBoW4nWihqEZ8GX4z0MqAj5ouwAw1JdvZ5zaSjQFUrZ03hrzVLGqCSDqVTGE4z_k05t-VCWX]([Link]
Sources
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. websites.umich.edu [websites.umich.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. The following information is presented in a question-and-answer format to directly address potential issues, providing both theoretical explanations and practical, field-proven solutions.
Introduction to the Synthesis
The synthesis of this compound, an aryl ketone, is most commonly approached via the Friedel-Crafts acylation .[1] This well-established electrophilic aromatic substitution reaction involves reacting an aromatic ring (in this case, a fluorophenyl derivative) with an acylating agent in the presence of a Lewis acid catalyst.[2] The typical acylating agent for this synthesis is derived from suberic acid, such as Ethyl 8-chloro-8-oxooctanoate .[1]
However, the synthesis of the target meta-substituted product presents a significant regiochemical challenge. The fluorine substituent on the benzene ring is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3] This guide will address this core issue alongside other common experimental hurdles.
Core Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism of Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is divided into common problem areas: reaction efficiency, isomer control, and product purification.
Section 1: Reaction Failure & Low Yield
Q1: My reaction is not starting, or the yield is significantly lower than expected. What are the most common causes?
A1: Low or no yield in a Friedel-Crafts acylation typically points to one of several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous solvents (like dichloromethane, DCM), freshly opened or sublimed AlCl₃, and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[1]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[4] For optimal results, using 1.1 to 2.5 equivalents of AlCl₃ is common practice.[1]
-
Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in the fluorobenzene or, more critically, in the ethyl 8-chloro-8-oxooctanoate can inhibit the reaction. The acyl chloride is often the source of issues; it can hydrolyze over time to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Sub-optimal Temperature: Reaction temperature is a key variable. The initial addition of the acyl chloride to the AlCl₃ suspension is typically done at low temperatures (0-10 °C) to control the initial exothermic reaction.[1] Afterward, the reaction may require warming to room temperature or gentle reflux to proceed to completion.[6] Excessively high temperatures, however, can lead to side reactions and decomposition.[4]
Q2: I've ensured all my reagents are pure and conditions are anhydrous, but the reaction is still sluggish. Could the fluorine substituent be the problem?
A2: Yes, this is a distinct possibility. The fluorine atom, while being an ortho, para-director, is an electron-withdrawing group due to its high electronegativity. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[4][7] This inherent deactivation means that the reaction may require more forcing conditions—such as a higher catalyst loading, elevated temperatures, or longer reaction times—to achieve a reasonable yield.
Section 2: Regioselectivity & Impurity Profile
Q3: My analytical data (NMR, GC-MS) shows I'm not getting the desired meta-isomer (3-fluoro). Instead, I'm seeing significant amounts of the ortho (2-fluoro) and para (4-fluoro) products. Why is this happening?
A3: This is the expected outcome for a standard Friedel-Crafts acylation of fluorobenzene. Halogen substituents are classic ortho, para-directing groups.[3] While they deactivate the ring overall, they direct incoming electrophiles to the 2- and 4-positions. The formation of the para-isomer is often favored over the ortho-isomer due to reduced steric hindrance.[3] Therefore, direct acylation of fluorobenzene is not a viable route to obtaining Ethyl 8-(3-fluoro phenyl)-8-oxooctanoate as the major product.
Caption: Expected isomer distribution for the acylation of fluorobenzene.
Q4: If direct acylation doesn't work, how can I successfully synthesize the target meta-isomer?
A4: To obtain the meta-substituted product, you must change your synthetic strategy. Instead of trying to force a regiochemically disfavored reaction, you should use a starting material that already possesses a meta-directing group to install the acyl chain, which can later be converted or removed. A plausible alternative route involves:
-
Start with a meta-directing substrate: Begin with a compound like nitrobenzene or benzonitrile. The nitro or cyano group is strongly deactivating and a powerful meta-director.
-
Perform the Friedel-Crafts Acylation: Acylate the meta-directing substrate. The acyl group will be installed at the 3-position.
-
Functional Group Interconversion: Chemically modify the initial directing group into the desired fluorine substituent. This is a complex, multi-step process and may involve reactions like reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (e.g., Balz–Schiemann reaction) to introduce fluorine. This approach ensures the correct regiochemistry from the outset.
Q5: Besides isomers, what are other likely impurities in my crude product?
A5: Common impurities include:
-
Unreacted Starting Materials: Fluorobenzene (or the alternative starting material) and the acylating agent.
-
Hydrolyzed Acylating Agent: Suberic acid monoethyl ester, resulting from the reaction of ethyl 8-chloro-8-oxooctanoate with trace moisture.
-
Polyacylation Products: While the acyl group deactivates the ring, preventing further acylation is a key advantage of this reaction, trace amounts of di-acylated products are theoretically possible under harsh conditions but are generally not observed.[8]
Section 3: Product Isolation & Purification
Q6: How can I effectively separate the different isomers and purify my final product?
A6: Separating positional isomers of aromatic compounds can be challenging but is achievable.
-
Column Chromatography: This is the most effective method.[1] The ortho, meta, and para isomers will have slightly different polarities and will elute at different rates from a silica gel column. A gradient elution using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is recommended. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
Recrystallization: This technique can sometimes be effective if there is a significant difference in the crystal lattice energy and solubility between the isomers.[9] The para-isomer, often being more symmetrical, may have a higher melting point and lower solubility than the ortho or meta isomers, potentially allowing it to be crystallized out. However, this is often less effective for separating all three isomers from a mixture.
Protocols & Methodologies
Protocol 1: General Procedure for Friedel-Crafts Acylation
(This is a generalized protocol and must be adapted based on the specific aromatic substrate and scale.)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Charging Reagents: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.5 equivalents). Cool the resulting suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10 °C.[1]
-
Addition of Aromatic Substrate: After the acyl chloride addition is complete, add the aromatic substrate (e.g., fluorobenzene, 1.2 equivalents) dropwise, again keeping the temperature low.
-
Reaction: Once all additions are complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Gentle heating or reflux may be required to drive the reaction to completion.[6]
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated hydrochloric acid. This is highly exothermic.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1]
Protocol 2: Preparation of Ethyl 8-chloro-8-oxooctanoate
The acylating agent is prepared from suberic acid monoethyl ester.
-
Synthesis of Suberic Acid Monoethyl Ester: This can be prepared by the partial hydrolysis of diethyl suberate or the direct monoesterification of suberic acid.[10] A common method involves reacting suberic acid with a limited amount of ethanol under acidic catalysis.
-
Conversion to Acyl Chloride: In a fume hood, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.5 equivalents) to the suberic acid monoethyl ester at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The mixture is typically stirred for several hours or until gas evolution ceases. The excess thionyl/oxalyl chloride is then removed under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate, which is often used immediately in the next step.
Data & Reference Tables
Table 1: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| No Reaction / Low Yield | Moisture contamination | Use flame-dried glassware, anhydrous reagents, and an inert atmosphere. |
| Insufficient Lewis Acid | Use at least a stoichiometric amount (e.g., 1.5 eq) of AlCl₃.[4] | |
| Deactivated Aromatic Ring | Increase reaction time, temperature, or catalyst loading. | |
| Wrong Isomer Formed | Ortho, para-directing nature of F | Redesign synthesis to start with a meta-directing substrate. |
| Complex Impurity Profile | Side reactions, impure reagents | Confirm purity of starting materials; purify acyl chloride before use. |
| Difficult Purification | Similar polarity of isomers | Use high-resolution column chromatography with a slow gradient. |
Table 2: Related Compounds and Reported Yields (Yields are highly dependent on specific conditions and substrates. This table provides context based on similar structures.)
| Product | Substituent | Reported Yield | Notes | Reference |
| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | para-Chloro | ~61% | The para-isomer is the major product in the acylation of chlorobenzene. | [1] |
| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | para-Methyl | > 61% (expected) | The activating methyl group should lead to a higher yield than the chloro-analogue. | [1] |
| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | para-Methoxy | High (expected) | The strongly activating methoxy group gives a high yield of the para-product. | [1] |
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low yields.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Welcome to the technical support center for the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable ketoester intermediate. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you optimize your reaction outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves the coupling of a nucleophilic organometallic reagent derived from 3-fluorobenzene with an electrophilic acylating agent derived from suberic acid. A common and direct approach is the reaction of a Grignard reagent, 3-fluorophenylmagnesium bromide, with a mono-esterified, mono-acid chloride of suberic acid, such as ethyl 8-chloro-8-oxooctanoate. While theoretically straightforward, this method is fraught with potential side reactions that can significantly impact yield and purity. This guide will focus on diagnosing and mitigating these issues.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Ketone and Formation of a Major, Higher Molecular Weight Byproduct
Q1: My reaction is consuming the starting materials, but I'm getting very little of the target this compound. Instead, I've isolated a significant amount of a less polar, higher molecular weight compound. What is likely happening?
A1: This is a classic issue when using highly reactive organometallic reagents like Grignard reagents with acyl chlorides. The most probable byproduct is the tertiary alcohol, formed from a double addition of the Grignard reagent to the acylating agent.[1][2][3]
-
Mechanism of Byproduct Formation: The Grignard reagent first attacks the acyl chloride to form the desired ketone. However, the ketone intermediate is also highly electrophilic, often more so than the starting acyl chloride. A second equivalent of the Grignard reagent can then rapidly attack the ketone, leading to the formation of a tertiary alcohol after acidic workup.[1][4][5]
Caption: Double addition of Grignard reagent leading to tertiary alcohol byproduct.
Q2: How can I prevent the formation of the tertiary alcohol and favor the formation of the ketone?
A2: Suppressing the second addition requires moderating the reactivity of the nucleophile or carefully controlling the reaction conditions. Here are several strategies:
-
Inverse Addition at Low Temperature: Slowly add the Grignard reagent to a solution of the acyl chloride at a very low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent, reducing the likelihood of it reacting with the newly formed ketone.
-
Use a Milder Organometallic Reagent: Consider using an organocuprate (Gilman reagent) or an organocadmium reagent. These are "softer" nucleophiles and are known to react with acyl chlorides but are significantly less reactive towards the resulting ketone, effectively stopping the reaction at the desired stage.[4]
-
Use of an Additive: Some literature suggests that the addition of certain ethers, like bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the reactivity of Grignard reagents, leading to higher yields of the ketone.[6][7][8]
| Reagent Type | Reactivity with Acyl Chloride | Reactivity with Ketone | Typical Outcome |
| Grignard (RMgX) | High | High | Mixture of ketone and tertiary alcohol |
| Organocuprate (R₂CuLi) | High | Low | Predominantly ketone |
| Organocadmium (R₂Cd) | Moderate | Very Low | Predominantly ketone |
Issue 2: Presence of a Non-polar, Aromatic Byproduct in the Crude Product
Q3: My crude product shows a non-polar spot on TLC that doesn't contain a carbonyl group. What could this be?
A3: This is likely a biphenyl byproduct, specifically 3,3'-difluorobiphenyl, formed from the coupling of the Grignard reagent.[9]
-
Mechanism of Formation: This can occur through a reaction between the Grignard reagent and any unreacted 3-fluorobromobenzene (or other halide precursor) in the reaction mixture, a process often favored by higher temperatures.
Q4: How can I minimize the formation of the biphenyl byproduct?
A4: Minimizing this side product involves optimizing the formation of the Grignard reagent and the subsequent reaction conditions.
-
Ensure Complete Grignard Formation: Allow sufficient time for the magnesium to react completely with the 3-fluorobromobenzene before adding the acylating agent.
-
Maintain Low Temperatures: Both the formation of the Grignard reagent and its reaction with the acyl chloride should be carried out at low to moderate temperatures to disfavor the coupling side reaction. [9]* Purification: Biphenyl byproducts are typically non-polar and can usually be separated from the more polar ketone product by column chromatography.
Issue 3: Incomplete Reaction and Difficulty in Purification
Q5: My reaction doesn't go to completion, and I have a complex mixture of starting materials and products that is difficult to separate. What are the likely causes?
A5: Incomplete conversion and complex product mixtures can stem from several factors related to reagent quality and reaction setup.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and protic solvents. Any water present will quench the Grignard reagent, reducing its effective concentration and leading to incomplete reaction. Ensure all glassware is oven-dried and solvents are anhydrous. [9]* Poor Quality Magnesium: The magnesium turnings used for Grignard formation should be fresh and have a clean surface. An oxide layer can prevent the reaction from initiating. If necessary, the magnesium can be activated, for example, by adding a small crystal of iodine.
-
Impure Acylating Agent: The acylating agent, ethyl 8-chloro-8-oxooctanoate, should be pure. Impurities from its synthesis can lead to additional side products.
-
Inefficient Mixing: In heterogeneous reactions like Grignard formation, efficient stirring is crucial.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Optimized for Ketone Formation)
This protocol incorporates inverse addition at low temperature to minimize tertiary alcohol formation.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Grignard Reagent Preparation: In a separate flame-dried flask, prepare 3-fluorophenylmagnesium bromide from magnesium turnings and 3-fluorobromobenzene in anhydrous THF.
-
Reaction Setup: In the three-necked flask, dissolve ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Inverse Addition: Slowly add the prepared 3-fluorophenylmagnesium bromide solution (1.05 eq) dropwise from the addition funnel to the cooled acyl chloride solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ketone from any unreacted starting materials and byproducts.
References
- Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). Retrieved from a relevant organic chemistry resource.
-
Reaction of Acyl Chlorides with Grignard reagent. (2024, November 11). YouTube. Retrieved from [Link]
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). Benchchem. Retrieved from a relevant Benchchem technical document.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. Retrieved from a relevant Chemistry Steps tutorial.
-
Reaction of acyl chloride with excess Grignard reagent. (2021, May 23). Chemistry Stack Exchange. Retrieved from [Link]
-
Acyl chlorides reaction with grignard. (2025, April 25). Chemistry Stack Exchange. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
- Grignard syntheses. (n.d.). European Patent Office.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Letters, 7(25), 5593-5.
- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022, July 15).
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). ResearchGate.
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]
- Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from a relevant Organic Chemistry Portal page.
- ETHYL 8-OXO-8-PHENYLOCTANOATE. (n.d.). BOC Sciences. Retrieved from a relevant BOC Sciences product page.
- Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from a relevant Organic Chemistry Portal page.
- Process for making grignard reagents. (n.d.). Google Patents.
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.
- Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. (2005). Organic Letters, 7(25), 5593-5.
- Ethyl 8-bromooctanoate synthesis. (n.d.). ChemicalBook. Retrieved from a relevant ChemicalBook synthesis page.
- Synthesis method of 8-bromoethyl octanoate. (n.d.). Google Patents.
- Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1,2,4]triazo. (2025, January 30). Technical Disclosure Commons.
- Synthesis of Novel Ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5] Pyrimido[6,1-b]Quinazoline-2-carboxylate Derivatives. (2025, August 7). ResearchGate.Quinazoline-2-carboxylate Derivatives. (2025, August 7).
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Welcome to the technical support center for the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the yield and purity of this important synthetic intermediate.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves the reaction of 3-fluoroanisole or a similar fluorinated benzene derivative with an acylating agent derived from suberic acid, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
The acylating agent is often ethyl 8-chloro-8-oxooctanoate, which can be prepared from suberic acid. The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring to form the desired keto-ester.[3][4]
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst, typically AlCl₃, will be quenched by water, rendering it inactive. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Purity of Starting Materials: The purity of fluorobenzene and the acylating agent is crucial. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
-
Reaction Conditions:
-
Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting acylating agent and the final ketone product can form complexes with it.[5] Using a sub-stoichiometric amount can result in an incomplete reaction.
-
Temperature Control: The initial formation of the acylium ion should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.[6]
-
Reaction Time: Insufficient reaction time can lead to an incomplete conversion of starting materials. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Inefficient Extraction: The product may not be fully extracted from the aqueous layer during the work-up. Ensure the pH of the aqueous layer is appropriate and perform multiple extractions with a suitable organic solvent.
-
Product Loss During Purification: The choice of purification method is critical. While vacuum distillation is an option, column chromatography on silica gel is often preferred for achieving high purity.[1] Optimize your chromatography conditions (solvent system, column loading) to minimize product loss.
-
Q2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?
The formation of side products is a common challenge in Friedel-Crafts acylation. Here are the most probable impurities and strategies to mitigate their formation:
-
Isomeric Products (ortho- and meta-isomers):
-
Cause: While the fluorine atom is an ortho-, para-director, the formation of the ortho-isomer is sterically hindered. The desired para-isomer is generally the major product.[7] However, reaction conditions can influence the regioselectivity.
-
Mitigation:
-
-
Polyacylation Products:
-
Cause: This occurs when the product of the first acylation undergoes a second acylation. However, this is less common in Friedel-Crafts acylation compared to alkylation because the acyl group is deactivating, making the product less reactive than the starting material.[5][9]
-
Mitigation:
-
Stoichiometry: Use a controlled stoichiometry of the acylating agent (close to a 1:1 molar ratio with the fluorobenzene).
-
Reaction Conditions: Avoid excessively harsh conditions (high temperatures or prolonged reaction times) which might promote a second acylation.[7]
-
-
-
Products from Rearrangement:
-
Cause: Unlike Friedel-Crafts alkylation, the acylium ion formed during acylation is resonance-stabilized and generally does not undergo rearrangement.[3] This is a significant advantage of this synthetic route.
-
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid catalyst for this reaction?
Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylation.[3] However, other Lewis acids can offer advantages in specific situations. For instance, scandium triflate has been reported to be an effective catalyst, sometimes offering better regioselectivity and being recyclable.[7][8] The choice of catalyst can also be influenced by the scale of the reaction and environmental considerations, as traditional methods using AlCl₃ can generate significant acidic waste.[2]
Q2: What are the best practices for setting up and running the reaction?
-
Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.[1]
-
Order of Addition: Typically, the Lewis acid is suspended in an anhydrous solvent (like dichloromethane) and cooled in an ice bath. The acylating agent is then added dropwise to this suspension. Finally, the fluorobenzene is added slowly to the reaction mixture.
-
Monitoring the Reaction: Use TLC to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Q3: What are the key safety precautions for this synthesis?
-
Acylating Agent: Acyl chlorides like ethyl 8-chloro-8-oxooctanoate are corrosive and react with moisture to release HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acid: Aluminum chloride is a water-reactive solid that can release HCl gas upon contact with moisture. It is also corrosive. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and wear appropriate PPE.
-
Quenching: The quenching of the reaction mixture (typically by adding it to ice-water) is highly exothermic and will release HCl gas. This step should be performed slowly and cautiously in a fume hood.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents. Dichloromethane is a common choice for this reaction.[1]
-
Ensure all starting materials are of high purity.
2. Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
3. Addition of Reagents:
-
Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acylating agent solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 3-fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture.
4. Reaction Progression:
-
Allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Gradually warm the mixture to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
5. Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).[1]
-
Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[1]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Effective and widely used Lewis acid for Friedel-Crafts acylation.[3] |
| Solvent | Anhydrous Dichloromethane | Good solvent for the reagents and relatively inert under reaction conditions.[1] |
| Temperature | 0-5 °C (initial), then room temp. | Controls reaction rate, minimizes side reactions.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the catalyst by moisture.[1] |
| Purification | Column Chromatography/Vacuum Distillation | To obtain a high-purity final product.[1] |
References
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts. Available from: [Link]
-
Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Available from: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Available from: [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Course Hero. Available from: [Link]
-
Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Available from: [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). LibreTexts. Available from: [Link]
-
Friedel-Crafts acylation. (n.d.). Khan Academy. Available from: [Link]
- Method for acylating fluorobenzene. (n.d.). Google Patents.
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. (2018, November 26). Organic Syntheses. Available from: [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Available from: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). ACS Publications. Available from: [Link]
-
Friedel-Crafts Acylation with Amides. (n.d.). NIH. Available from: [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 4). YouTube. Available from: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Available from: [Link]
-
Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
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- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Welcome to the technical support center for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this fluorinated keto ester. The information herein synthesizes established chemical principles with practical, field-proven troubleshooting strategies to ensure the highest purity for your downstream applications.
The primary synthetic route to this class of compounds is the Friedel-Crafts acylation of a fluorinated aromatic ring with an acylating agent derived from suberic acid.[1][2] While effective, this reaction presents distinct purification hurdles, primarily stemming from isomer formation, product stability, and the physicochemical properties of the target molecule. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My post-reaction analysis (GC-MS/¹H-NMR) indicates the presence of multiple isomers alongside my target meta-product. How can I effectively separate them?
Answer: This is the most common challenge and arises from the directing effects of the fluorine substituent on the aromatic ring during the Friedel-Crafts acylation. Fluorine is an ortho-, para-directing group, meaning the acylation will likely yield a mixture of Ethyl 8-(2-fluorophenyl)-8-oxooctanoate and Ethyl 8-(4-fluorophenyl)-8-oxooctanoate in addition to your desired 3- (meta) isomer.
Causality: The electrophilic acylium ion preferentially attacks the electron-rich ortho and para positions of the fluorobenzene ring.[1] While the meta-product forms, separating these structurally similar positional isomers requires optimized chromatographic techniques as their polarity differences are subtle.
Troubleshooting Steps:
-
Confirm Isomer Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS). While the mass spectra will be identical, the isomers will have slightly different retention times.[3]
-
Employ High-Performance Flash Chromatography: Standard column chromatography may not provide sufficient resolution.
-
Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm).
-
Solvent System (Eluent): A shallow gradient of a polar solvent in a non-polar solvent is crucial. Start with a low-polarity mobile phase like Hexane/Ethyl Acetate (98:2) and gradually increase the ethyl acetate concentration. Isomers will elute very close to each other.
-
Loading: Dry-load the crude product onto a small amount of silica to ensure a tight application band, which is critical for separating close-running spots.
-
-
Consider an Alternative Stationary Phase: If silica gel fails, explore other options. Alumina or Florisil can offer different selectivity based on their surface chemistry.[4][5]
Question 2: During silica gel column chromatography, I'm observing significant peak tailing and, in some cases, new, more polar spots on my TLC plates. Is my product degrading?
Answer: Yes, this is highly likely. The issue stems from two properties of your molecule: its sensitivity to acidic surfaces and keto-enol tautomerism.[4]
Causality:
-
Acid-Catalyzed Degradation: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, which appears as a new, more polar spot on TLC.[4]
-
Keto-Enol Tautomerism: The ketone functionality exists in equilibrium with its enol form. These two tautomers have different polarities and can interconvert on the column, leading to broadened or tailing peaks and poor separation.[4][6]
Troubleshooting Steps:
-
Perform a 2D TLC Stability Test: To confirm degradation on silica, spot your compound in one corner of a TLC plate, run it, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you'll see a single spot on the diagonal. Degradation products will appear as new spots off the diagonal.[4]
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the starting eluent containing 0.5-1% triethylamine (TEA).[4] This will prevent acid-catalyzed hydrolysis. See Protocol 1 for the detailed procedure.
-
Modify the Mobile Phase: Adding a small amount of a polar, coordinating solvent like methanol (0.1-0.5%) to your eluent can sometimes improve peak shape by disrupting strong interactions with the stationary phase.
Question 3: My product consistently purifies as a thick, persistent oil that is difficult to handle and refuses to crystallize. How can I obtain a solid?
Answer: The long, flexible eight-carbon chain of the molecule imparts a low melting point and a high propensity to exist as an oil. Inducing crystallization can be challenging but is achievable.
Causality: Molecules with significant conformational flexibility, like your target compound, often have difficulty organizing into a well-defined crystal lattice, preferring a disordered, amorphous (oily) state.
Troubleshooting Steps:
-
Ensure High Purity: The presence of even minor impurities, especially isomers, can significantly inhibit crystallization. Re-purify a small sample by chromatography to >99% purity before attempting crystallization again.
-
Solvent Screening:
-
Dissolve the purified oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a non-polar "anti-solvent" (e.g., hexane or pentane) dropwise until the solution becomes faintly turbid.
-
Warm the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by refrigeration.
-
-
Seed Crystal Method: If you have ever successfully solidified the material, use a tiny speck of that solid (a seed crystal) to initiate crystallization in a supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q: What are the primary impurities I should expect from the Friedel-Crafts synthesis? A: The main impurities include positional isomers (ortho- and para-), unreacted starting materials (fluorobenzene and ethyl 8-chloro-8-oxooctanoate), and byproducts from incomplete workup, such as aluminum salts.[3] Polysubstituted products are also possible but are generally minor.
Q: What is the best general workflow for purifying crude this compound? A: An optimized workflow begins with a careful aqueous workup to remove the Lewis acid catalyst, followed by column chromatography on deactivated silica gel to remove isomers and other organic impurities. Crystallization can then be attempted on the highly purified material.
Q: Is vacuum distillation a viable purification method for this compound? A: It is generally not recommended. Fluorinated esters can have limited thermal stability and may degrade at the high temperatures required for distillation, even under vacuum.[7][8] This can lead to decomposition and lower yields. Chromatographic methods are far safer and more effective for this class of molecule.[9]
Q: Which analytical techniques are best for assessing the final purity? A: A combination of techniques is ideal.
-
GC-MS: Excellent for detecting volatile impurities and confirming the absence of positional isomers.[10]
-
¹H and ¹³C NMR: Confirms the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard to establish absolute purity.[2][10]
-
HPLC: Can also be used to separate isomers and quantify purity by peak area percentage.[10]
Data Presentation
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity Name | Origin | Recommended Analytical Method |
| Ethyl 8-(2/4-fluorophenyl)-8-oxooctanoate | Friedel-Crafts side reaction | GC-MS (different retention times), HPLC, ¹H-NMR (distinct aromatic splitting patterns) |
| Fluorobenzene | Unreacted starting material | GC-MS |
| Ethyl 8-chloro-8-oxooctanoate | Unreacted starting material | GC-MS, ¹H-NMR |
| 8-(3-fluorophenyl)-8-oxooctanoic acid | Hydrolysis of the ester | HPLC, TLC (more polar spot), ¹H-NMR (disappearance of ethyl signals, appearance of broad -OH) |
| Aluminum Salts | Incomplete workup/quenching | ICP-MS or elemental analysis for residual Al |
Visualizations & Workflows
Diagram 1: Impurity Generation in Friedel-Crafts Synthesis
Caption: Decision tree for selecting an appropriate purification method.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Objective: To neutralize acidic sites on silica gel to prevent product degradation.
-
Materials: Silica gel (for flash chromatography), desired starting eluent (e.g., Hexane/Ethyl Acetate 98:2), triethylamine (TEA).
-
Procedure: a. In a fume hood, measure the required volume of silica gel to pack your column. b. Prepare the starting eluent. For every 100 mL of eluent, add 0.5-1.0 mL of triethylamine. c. Create a slurry by adding the silica gel to the TEA-containing eluent. Stir gently for 5-10 minutes. d. Pack the column using this slurry as you normally would. e. Pre-elute the packed column with at least two column volumes of the TEA-containing eluent before loading your sample. [4] Protocol 2: High-Performance Flash Chromatography for Isomer Separation
-
Objective: To separate closely related positional isomers.
-
Setup: Flash chromatography system with a high-resolution silica column.
-
Procedure: a. Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry load"). b. Column Packing: Use deactivated silica as per Protocol 1 . c. Loading: Carefully add the dry-loaded sample to the top of the packed column. d. Elution: Begin with a low-polarity mobile phase (e.g., 100% Hexane or Hexane/Ethyl Acetate 99:1). Run a shallow gradient, increasing the ethyl acetate concentration very slowly (e.g., 0.1-0.2% per minute). e. Monitoring: Collect small fractions and monitor closely by TLC, staining with potassium permanganate or using a UV lamp. The isomers will elute very close together.
Protocol 3: Purity Assessment by GC-MS
-
Objective: To quantify purity and confirm the absence of volatile impurities and isomers. [10]2. Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation and Conditions (Typical):
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 20 °C/min to 300 °C, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis: Determine purity by calculating the peak area percentage of the main component relative to the total integrated peak area. Compare retention times to known standards or previous batches to identify isomers.
References
- Technical Support Center: Column Chromatography Purification of Keto Esters. Benchchem.
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022-08-03). PMC - PubMed Central.
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
- III Analytical Methods.
- Minimizing byproduct formation in Friedel-Crafts acylation. Benchchem.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Strategies to avoid decomposition of fluorinated esters. Benchchem.
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Benchchem.
- A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. Benchchem.
- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0. Benchchem.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (PMC - NIH).
- Thermal degradation of fluoropolymers. (2020-06-01).
- A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Benchchem.
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avoiding polysubstitution in Friedel-Crafts reactions
Technical Support Center: Strategies for Controlling Polysubstitution in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with polysubstitution during their synthetic work. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a persistent issue in my Friedel-Crafts alkylation, but not in my acylation reactions?
A: This is a fundamental and crucial distinction between the two Friedel-Crafts variants. The key lies in the electronic nature of the group being added to the aromatic ring.
-
In Friedel-Crafts Alkylation, the introduction of an alkyl group, which is electron-donating, activates the aromatic ring. This makes the mono-alkylated product more nucleophilic and, therefore, more reactive than the starting material.[1][2][3] Consequently, it readily undergoes further alkylation, leading to a mixture of poly-substituted products.[4][5][6]
-
In Friedel-Crafts Acylation, an electron-withdrawing acyl group is introduced. This deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material and thus resistant to further acylation.[2][7][8][9] This inherent deactivation is a primary reason why acylation is often preferred for achieving mono-substitution.[9][10]
Q2: I'm observing polyalkylation. What is the most direct method to suppress this side reaction?
A: The most straightforward and commonly employed strategy to minimize polyalkylation is to use a large excess of the aromatic substrate .[5] By increasing the concentration of the starting aromatic compound, you statistically favor the reaction of the electrophile with the unreacted starting material over the more reactive mono-alkylated product.[5] For inexpensive and readily available aromatics like benzene or toluene, they can even be used as the solvent for the reaction.[5]
Q3: Can I leverage Friedel-Crafts acylation to synthesize a mono-alkylated aromatic compound and avoid polyalkylation?
A: Absolutely. This two-step approach is a powerful and reliable method to achieve mono-alkylation while circumventing both polysubstitution and carbocation rearrangements, another common pitfall of alkylations.[5][11]
The process involves:
-
Friedel-Crafts Acylation: Introduce an acyl group to the aromatic ring. As discussed, this deactivates the ring and prevents further substitution.[5]
-
Reduction of the Ketone: The resulting ketone is then reduced to the desired alkyl group. Common methods for this reduction include the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reductions.[5][11]
This sequence ensures the controlled, single introduction of the carbon framework, which is then converted to the final alkyl substituent.
Q4: Are there reaction conditions I can modify to disfavor polysubstitution in alkylation?
A: Yes, reaction conditions play a critical role. Here are key parameters to consider:
-
Temperature: Lowering the reaction temperature can help control the rate of the second alkylation.[12] Many Friedel-Crafts alkylations are initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side reactions.[12]
-
Catalyst Choice and Stoichiometry: While a stoichiometric amount of Lewis acid is often required for acylation due to product complexation, in alkylation, carefully controlling the catalyst amount is crucial.[13][14][15][16] Using a less active catalyst or a heterogeneous catalyst, such as certain zeolites, can sometimes offer better selectivity and reduce polysubstitution by introducing shape-selective constraints.[17]
-
Bulky Reagents: Employing bulky alkylating agents or catalysts can introduce steric hindrance that disfavors the addition of multiple groups to the aromatic ring.[3][5]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Polyalkylation | The mono-alkylated product is more reactive than the starting material. Reaction temperature may be too high, accelerating the second alkylation. | - Use a large excess of the aromatic substrate.[5] - Lower the reaction temperature to control the rate of subsequent alkylations.[12] - Consider the two-step acylation-reduction strategy.[5] |
| Formation of Isomeric Products (in addition to polysubstitution) | Carbocation rearrangement is occurring alongside polyalkylation, especially at higher temperatures. | - Conduct the reaction at a lower temperature to favor the kinetically controlled product.[12] - The acylation-reduction pathway is highly recommended as the acylium ion is resonance-stabilized and does not rearrange.[6][11][18] |
| Reaction with Amine-Substituted Aromatics Fails | The lone pair on the nitrogen of the amine group complexes with the Lewis acid catalyst, deactivating it and the ring.[4][19] | - Use a protecting group for the amine. Convert the amine to an amide, perform the Friedel-Crafts reaction, and then hydrolyze the amide back to the amine.[19] |
| Low Yield with Deactivated Substrates | Strongly electron-withdrawing groups on the aromatic ring make it too electron-poor to undergo Friedel-Crafts reactions. | - Friedel-Crafts reactions are generally not suitable for strongly deactivated rings (e.g., nitrobenzene).[4][9] Consider alternative synthetic routes. |
Visualizing the Core Problem and Solution
The fundamental difference in reactivity that dictates the propensity for polysubstitution can be visualized as follows:
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Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Fluorinated Aromatics
Welcome to our dedicated technical support guide for navigating the complexities of Friedel-Crafts acylation on fluorinated aromatic substrates. As vital building blocks in pharmaceuticals and advanced materials, fluorinated aryl ketones present unique synthetic challenges. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making catalyst selection a critical parameter for success.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the specific problems you may encounter at the bench.
Question 1: My Friedel-Crafts acylation of a fluorinated aromatic is failing or giving very low yields. What are the primary causes?
Answer: This is the most common issue when working with fluorinated aromatics and typically stems from two interconnected factors: substrate deactivation and suboptimal catalyst choice.
-
Electronic Deactivation: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1][2] For polyfluorinated substrates, this effect is magnified, often requiring more forcing conditions.
-
Insufficient Catalyst Strength or Quantity:
-
Lewis Acid Strength: Standard Lewis acids that work for benzene or toluene may be insufficiently active for deactivated fluoroarenes. A stronger Lewis acid or a superacid catalyst is often necessary to drive the reaction forward.
-
Catalyst Stoichiometry: Unlike truly catalytic reactions, traditional Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid (e.g., AlCl₃).[3][4] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it and preventing further turnovers.[1][3] If you are using catalytic amounts of a traditional Lewis acid, this is a likely cause of failure.
-
Troubleshooting Workflow: Diagnosing Low Yields
Question 2: I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity for the para-fluoroaryl ketone?
Answer: While fluorine is an ortho-, para- directing group, achieving high regioselectivity is a common challenge. The distribution of isomers is influenced by sterics, solvent, and the nature of the catalyst.
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions. The attacking electrophile, the acylium ion, is often complexed with the Lewis acid, creating a bulky species that preferentially attacks the more accessible para carbon.
-
Solvent Choice: The polarity of the solvent can significantly impact the ortho/para ratio.
-
Non-polar solvents (e.g., dichloromethane, carbon disulfide) generally favor the formation of the para isomer.[5] They do little to solvate the electrophile, keeping it sterically demanding.
-
Polar solvents (e.g., nitrobenzene) can sometimes lead to an increase in the ortho product, potentially by altering the nature or solvation of the electrophilic species.[5]
-
-
Catalyst System: The choice of catalyst is crucial for controlling regioselectivity.
-
Using a milder or bulkier Lewis acid can enhance para selectivity.
-
A highly effective modern approach for the acylation of fluorobenzene involves a combined catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare-earth triflate, such as lanthanum triflate (La(OTf)₃). This system has been reported to provide excellent yields with very high selectivity for the para product.[5][6]
-
Question 3: My reaction requires stoichiometric AlCl₃ and harsh conditions. Are there milder, more environmentally benign alternatives?
Answer: Absolutely. The field has advanced significantly beyond stoichiometric, moisture-sensitive Lewis acids. These alternatives offer benefits like easier workup, catalyst recycling, and milder conditions.
-
Brønsted Superacids: Trifluoromethanesulfonic acid (TfOH) is an exceptionally powerful Brønsted acid that can catalyze acylations with high efficiency, often in catalytic amounts.[7] It is particularly effective for moderately deactivated rings.
-
Metal Triflates: Lewis acids like bismuth triflate (Bi(OTf)₃) and hafnium triflate (Hf(OTf)₄) are water-tolerant, highly active catalysts that can be used in catalytic quantities for acylating both activated and deactivated arenes, including fluorobenzene.[6]
-
Solid Acid Catalysts: This is a major area of green chemistry innovation.
-
Zeolites (e.g., H-BEA, H-ZSM-5): These microporous aluminosilicates possess strong Brønsted acid sites and can shape-selectively catalyze acylations. They are easily filtered and can be regenerated and reused.[8][9]
-
Supported Acids: Triflic acid supported on poly(4-vinylpyridine) or other solid supports provides a heterogeneous, easy-to-handle superacid catalyst system.[2]
-
| Catalyst Type | Typical Loading | Key Advantages | Key Disadvantages |
| Traditional Lewis Acid (AlCl₃, FeCl₃) | Stoichiometric (≥1 eq) | Low cost, high reactivity for simple arenes. | Moisture sensitive, stoichiometric waste, difficult workup. |
| Brønsted Superacid (TfOH) | Catalytic to Stoichiometric | Extremely high acidity, can be used catalytically.[7] | Corrosive, can be expensive. |
| Metal Triflates (Bi(OTf)₃, Hf(OTf)₄, Ln(OTf)₃) | Catalytic (1-10 mol%) | Water-tolerant, reusable, high activity for deactivated rings.[6] | Higher initial cost than AlCl₃. |
| Solid Acids (Zeolites, Clays) | Heterogeneous | Reusable, environmentally friendly, simple product separation.[9] | May require higher temperatures, potential for lower activity. |
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for designing your experiments.
Q1: What is the fundamental mechanism of Friedel-Crafts Acylation?
Answer: The reaction is a classic electrophilic aromatic substitution that proceeds in three primary steps.[2][10]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[11][12]
-
Electrophilic Attack: The π-electron system of the fluorinated aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a carbocation intermediate known as an arenium ion (or sigma complex), which temporarily disrupts the ring's aromaticity.[10]
-
Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes the proton from the carbon bearing the new acyl group. This restores aromaticity to the ring and regenerates the Lewis acid catalyst (in principle).[3]
Mechanism of Friedel-Crafts Acylation
Q2: How exactly does fluorine substitution affect the reactivity of the aromatic ring?
Answer: Fluorine exhibits a dual electronic effect:
-
Inductive Effect (-I): Strong electron withdrawal. Because fluorine is the most electronegative element, it strongly pulls electron density away from the ring through the sigma bond network. This is the dominant effect and is responsible for the overall deactivation of the ring compared to benzene, making it less nucleophilic.[1]
-
Resonance Effect (+R): Weak electron donation. The lone pairs on the fluorine atom can be donated into the ring's π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions but is much weaker than the inductive withdrawal.
The net result is a ring that is significantly less reactive than benzene but is still directed to substitute at the ortho and para positions.
Relative Reactivity of Aromatic Rings
Q3: Are there any alternatives to Friedel-Crafts acylation for preparing fluorinated aryl ketones?
Answer: Yes, when Friedel-Crafts acylation is problematic, especially with highly deactivated or sensitive substrates, other methods can be employed. For substrates with strong electron-donating groups that are incompatible with Friedel-Crafts conditions (like polyhydroxyphenols), reactions like the Houben-Hoesch synthesis can be viable alternatives.[13] For other challenging substrates, modern cross-coupling reactions (e.g., Suzuki, Negishi) using fluorinated arylboronic acids or organozinc reagents and an appropriate acylating partner can be powerful, albeit often more complex and costly, alternatives.
Experimental Protocol: Catalytic Acylation of Fluorobenzene
This protocol provides a general method for the acylation of fluorobenzene using a modern, catalytic system, which offers high para-selectivity and milder conditions compared to traditional methods.
Reaction: Acylation of Fluorobenzene with Benzoyl Chloride using a TfOH/La(OTf)₃ catalyst system.[6]
Materials:
-
Fluorobenzene (substrate)
-
Benzoyl chloride (acylating agent)
-
Trifluoromethanesulfonic acid (TfOH) (catalyst)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (co-catalyst)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add La(OTf)₃ (0.02 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Reagent Addition: Add anhydrous DCM, followed by fluorobenzene (1.0 eq). Stir the mixture to ensure homogeneity. Add trifluoromethanesulfonic acid (TfOH) (0.5 eq) dropwise via syringe.
-
Acylating Agent: Add benzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired para-fluorobenzophenone.
References
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Online] Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. [YouTube] Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Online] Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Online] Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. [Online] Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Online] Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Online] Available at: [Link]
-
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Journal of Applicable Chemistry. [Online] Available at: [Link]
-
ORGANIC REACTION MECHANISM. SlidePlayer. [Online] Available at: [Link]
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Development of Fluorous Lewis Acid-Catalyzed Reactions. PMC - PubMed Central - NIH. [Online] Available at: [Link]
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Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. [Online] Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Online] Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Online] Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Online] Available at: [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Online] Available at: [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Online] Available at: [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Online] Available at: [Link]
-
Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. IRIS. [Online] Available at: [Link]
-
10.9. Reaction: Acylation via Friedel-Crafts. Saskoer.ca. [Online] Available at: [Link]
-
Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. [Online] Available at: [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Online] Available at: [Link]
-
Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Online] Available at: [Link]
-
Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal. [Online] Available at: [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. [Online] Available at: [Link]
-
Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. RSC Publishing. [Online] Available at: [Link]
-
Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Semantic Scholar. [Online] Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. [YouTube] Available at: [Link]
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Technical Support Center: Reaction Condition Optimization for Ketoester Synthesis
Welcome to the technical support center for β-ketoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during β-ketoester synthesis, particularly via the Claisen and Dieckmann condensations.
Issue 1: Low or No Product Yield
Q1: My Claisen condensation reaction is giving a very low yield or no product at all. What are the likely causes?
A low yield in a Claisen condensation can be attributed to several factors, often related to the reaction's equilibrium and the integrity of your reagents.[1]
-
Insufficient Base Strength or Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong base.[1][2] The pKa of the α-proton of a typical ester is around 25, so a base strong enough to deprotonate it is crucial.[1] Unlike aldol condensations which can be catalytic in base, the Claisen condensation relies on the final deprotonation of the more acidic β-ketoester product (pKa ≈ 11) to drive the reaction to completion.[1][3][4] If less than a full equivalent of base is used, the equilibrium will not favor the product.[5]
-
Solution: Use at least one full equivalent of a strong base like sodium ethoxide (for ethyl esters), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1]
-
-
Presence of Protic Impurities: Water or other protic impurities will quench the strong base and the enolate intermediate, effectively halting the reaction.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure your starting materials are dry. An inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Steric Hindrance: Esters with bulky substituents at the α-position or on the carbonyl carbon can sterically hinder the nucleophilic attack of the enolate, leading to a slower reaction rate and lower yield.[5]
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions.
-
Q2: My Dieckmann condensation (intramolecular Claisen) is not working. What are the specific considerations for this reaction?
The Dieckmann condensation is most effective for forming unstrained 5- and 6-membered rings.[1][4][6][7]
-
Ring Strain: The formation of 3- or 4-membered rings is generally not feasible due to high ring strain.[1] Yields for 7-membered and larger rings are often low due to competing intermolecular condensation reactions.[1][7]
-
Solution: The Dieckmann condensation is best suited for synthesizing 1,6-diesters to form five-membered cyclic β-keto esters, and 1,7-diesters to produce six-membered cyclic β-keto esters.[8]
-
-
Base and Solvent Choice: As with the intermolecular Claisen, a strong base is required. Sterically hindered, non-nucleophilic bases like potassium t-butoxide (t-BuOK) or LDA in aprotic solvents like THF can be advantageous, especially for controlling regioselectivity in unsymmetrical diesters.[4][7]
Issue 2: Formation of Side Products
Q3: My reaction mixture shows multiple spots on TLC, and the desired product is difficult to purify. What are the common side reactions?
The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to minimizing them.
-
Transesterification: This occurs when the alkoxide base used does not match the alkoxy group of the ester.[1][9] For example, using sodium methoxide with an ethyl ester will result in a mixture of ethyl and methyl esters, leading to a complex product mixture.[1][9][10]
-
Self-Condensation in Crossed Claisen Reactions: In a crossed Claisen condensation where both esters are enolizable, a mixture of up to four products can form, significantly reducing the yield of the desired product.[1][11]
-
Solution: To achieve a selective crossed Claisen condensation, one of the following strategies should be employed:
-
Use one ester that is non-enolizable (lacks α-hydrogens), such as a benzoate, formate, or carbonate.[1][11]
-
Use a directed approach with a strong, non-nucleophilic base like LDA. By pre-forming the enolate of one ester at low temperature (e.g., -78 °C) and then adding the second (electrophilic) ester, you can control the reaction pathway.[1][11][12]
-
-
-
Hydrolysis and Decarboxylation: The β-ketoester product can be hydrolyzed to a β-keto acid during aqueous workup.[1] These β-keto acids are often unstable and can readily decarboxylate upon heating to yield a ketone and carbon dioxide.[1][13][14][15][16]
-
Solution: Perform the acidic workup at low temperatures (e.g., in an ice bath). Avoid prolonged heating or exposure to strong acids or bases during purification.[1] If the ketone is the desired product, the hydrolysis and decarboxylation can be performed intentionally after the condensation reaction.[13][14]
-
Q4: I am observing the formation of a ketone instead of my target β-ketoester. What is happening?
This is a classic case of unintentional decarboxylation.[1] The workup or purification conditions are likely too harsh, causing hydrolysis of the ester followed by the loss of CO2 from the resulting β-keto acid.[1][13][16]
-
Solution:
-
Workup: Neutralize the reaction mixture carefully with a dilute acid at 0 °C.
-
Purification: If using chromatography, ensure the silica gel is not acidic. You can neutralize it by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. If distillation is used, perform it under reduced pressure to keep the temperature low.
-
II. Frequently Asked Questions (FAQs)
Q5: What is the best base to use for a Claisen condensation?
The choice of base is critical and depends on the specific esters being used.
| Base | Common Use Case | Advantages | Disadvantages |
| Sodium Alkoxides (e.g., NaOEt) | Standard Claisen with matching ester | Regenerated during the reaction; cost-effective. | Can lead to transesterification if mismatched.[1][9][10] |
| Sodium Hydride (NaH) | When using a non-alcoholic solvent | Strong, non-nucleophilic; avoids transesterification. | Flammable solid, requires careful handling. |
| Lithium Diisopropylamide (LDA) | Crossed and directed Claisen condensations | Very strong, non-nucleophilic, sterically hindered; allows for kinetic control.[1][11] | Must be prepared fresh or titrated; requires low temperatures (-78 °C). |
Q6: How does temperature affect the reaction?
Temperature control is a balancing act.[5]
-
Low Temperatures (0 °C to RT): Generally favored to minimize side reactions like aldol-type condensations or decomposition of sensitive intermediates.[5]
-
Elevated Temperatures (Reflux): May be necessary to drive slower reactions to completion, especially with sterically hindered substrates. However, this increases the risk of side reactions and decarboxylation.[17]
Q7: Can I use a ketone as the nucleophile in a Claisen-type reaction?
Yes, this is a variation known as a crossed Claisen condensation where a ketone enolate attacks an ester.[11][18] This is a valuable method for synthesizing 1,3-diketones. The pKa of a ketone's α-proton is lower (around 20) than that of an ester, making enolate formation more favorable.
III. Experimental Protocols & Workflows
Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate
This protocol describes the self-condensation of ethyl acetate.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation & Condensation: Cool the sodium ethoxide solution in an ice bath. Add dry ethyl acetate dropwise from the addition funnel to the stirred solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat to reflux for 1-2 hours to drive the reaction to completion.[1]
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute acetic acid or sulfuric acid to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If needed, add diethyl ether to facilitate separation. Wash the organic layer with water and then with a saturated NaCl solution.[1]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.[1]
Workflow Visualization
Troubleshooting Workflow for Low Yield in Ketoester Synthesis
Caption: A logical workflow for troubleshooting low-yield ketoester synthesis reactions.
Claisen Condensation Mechanism & Key Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 6. chemistnotes.com [chemistnotes.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 10. youtube.com [youtube.com]
- 11. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 12. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 13. aklectures.com [aklectures.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Friedel-Crafts Acylation Work-Up Procedures
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up stage of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges and chemical principles that dictate success in isolating your target aryl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental goal of the Friedel-Crafts acylation work-up, and why is it not a simple extraction?
The primary goal of the work-up is to isolate the pure aryl ketone product. However, unlike many organic reactions, a simple aqueous extraction is insufficient due to the formation of a stable, often colorful, complex between the Lewis acid catalyst (most commonly aluminum chloride, AlCl₃) and the carbonyl oxygen of the ketone product.[1][2][3] This complex sequesters the product, making it insoluble in the organic phase. Therefore, the work-up is a two-fold process:
-
Decomplexation: Hydrolyzing the Lewis acid to break the product-catalyst complex and liberate the free ketone.[2][3]
-
Purification: Separating the desired product from the hydrolyzed catalyst, unreacted starting materials, and any byproducts.
Q2: I've completed my reaction. What is the standard, safest procedure for the initial quench?
The quenching step is arguably the most critical and hazardous part of the work-up. The reaction between the Lewis acid (e.g., AlCl₃) and water is violently exothermic.[4][5] The cardinal rule is to always add the reaction mixture slowly to a cold quench solution , never the other way around.[4][5]
Recommended Quench Protocol:
-
Prepare a beaker with a mixture of crushed ice and a dilute strong acid, such as concentrated hydrochloric acid (HCl).[6][7] The acid helps to keep the resulting aluminum salts (e.g., aluminum hydroxide) soluble in the aqueous phase.[8]
-
While vigorously stirring the ice/acid slurry, slowly and carefully pour the completed reaction mixture into the beaker.
-
The addition rate should be controlled to manage the exotherm and any gas evolution (e.g., HCl gas).[9]
-
Once the addition is complete, continue stirring until all the ice has melted and the mixture has reached room temperature. This ensures the complete decomposition of the aluminum complex.[9]
Troubleshooting Guide: Common Work-Up Issues
Problem 1: My product yield is consistently low, and I suspect the work-up is the culprit.
Low yield attributable to the work-up phase often stems from incomplete decomplexation of the product.[5] If the AlCl₃-ketone complex is not fully hydrolyzed, the product will remain in the aqueous layer or at the interface, leading to significant loss.[5]
Troubleshooting Steps:
-
Ensure Complete Quenching: After the initial quench, if you observe a persistent thick or gummy precipitate (often aluminum salts), it may indicate incomplete hydrolysis.[8] Try stirring the two-phase mixture for an extended period (30-60 minutes) or gently warming it to facilitate the breakdown of the salts.[8]
-
Verify pH of Aqueous Layer: After quenching with acid, the aqueous layer should be distinctly acidic. This helps to prevent the precipitation of aluminum hydroxides which can trap the product.
-
Optimize Extraction: Perform multiple extractions (e.g., 3x with an appropriate solvent like dichloromethane or ethyl acetate) to ensure maximum recovery of the product from the aqueous phase.[10]
Problem 2: I've formed a persistent emulsion during extraction that won't separate.
Emulsion formation is a common physical problem in Friedel-Crafts work-ups, caused by finely dispersed aluminum salts at the interface of the organic and aqueous layers.[6]
Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[6]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing viscosity and increasing the solubility of the emulsifying agents.
-
Filtration: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can help to break up the fine particles causing the emulsion.
-
Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to separation.
Experimental Workflow & Protocols
Standard Work-Up Protocol for a Friedel-Crafts Acylation
This protocol assumes the reaction has been monitored to completion.
-
Preparation of Quench Solution: In a separate beaker of appropriate size, prepare a 1:1 mixture of crushed ice and 3 M HCl.
-
Quenching the Reaction:
-
Cool the reaction vessel in an ice bath.
-
Slowly, and in portions, transfer the reaction mixture via pipette or by pouring into the vigorously stirred ice/HCl slurry. Monitor for excessive heat or gas evolution.
-
-
Decomplexation & Dissolution: Continue stirring the mixture for 15-30 minutes after the addition is complete. The initial slurry of aluminum salts should dissolve, resulting in two clear layers.[8]
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[7]
Data Summary: Common Issues and Solutions
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete decomplexation of the product-AlCl₃ complex. | Ensure quench solution is sufficiently acidic; stir quench mixture until all solids dissolve; perform multiple extractions.[5] |
| Emulsion | Finely dispersed aluminum salts at the aqueous-organic interface. | Add saturated NaCl (brine); gently warm; filter through Celite®.[6] |
| Product in Aqueous Layer | Product remains complexed with Al³⁺ or is protonated and water-soluble. | Confirm acidic pH of the aqueous layer; ensure complete hydrolysis before extraction. |
| Violent Quench | Rapid, uncontrolled addition of water/aqueous solution to the reaction mixture. | Always add the reaction mixture slowly to a large volume of an ice/acid slurry with vigorous stirring.[4][5] |
Visualizing the Work-Up Logic
The following diagrams illustrate the key chemical transformation and the overall workflow of a successful Friedel-Crafts acylation work-up.
Caption: Workflow from product-catalyst complex to pure product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 8-(3-fluorophenyl)-8-oxooctanoate and its Halogenated Analogs: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Phenyl-Oxooctanoate Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into lead compounds represents a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The ethyl 8-phenyl-8-oxooctanoate scaffold is a versatile platform, presenting a lipophilic alkyl chain, an ester moiety amenable to hydrolysis by endogenous esterases for potential pro-drug strategies, and an aromatic ketone that can engage in various receptor-ligand interactions.
This guide provides an in-depth comparative analysis of ethyl 8-(3-fluorophenyl)-8-oxooctanoate and its halogenated analogs, including chloro, bromo, and iodo substitutions at the ortho, meta, and para positions of the phenyl ring. We will delve into a comparative analysis of their synthetic accessibility, physicochemical properties, and predicted biological activities, supported by experimental data and established chemical principles. Our objective is to equip researchers with the foundational knowledge to rationally select and design novel analogs for their specific drug discovery programs.
The choice of halogen and its position on the phenyl ring can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Fluorine, in particular, is a unique element in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can block metabolic oxidation sites and enhance binding interactions.[1] This guide will provide a systematic comparison to illuminate these structure-activity relationships.
Comparative Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of ethyl 8-(halophenyl)-8-oxooctanoates is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution involves the reaction of a halogenated benzene with an acylating agent derived from suberic acid, typically ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption [label="Figure 1: Generalized Friedel-Crafts Acylation Workflow.", fontsize=10]; /dot
Causality Behind Experimental Choices:
The choice of a Lewis acid is critical; AlCl₃ is commonly used due to its high activity. The reaction is typically conducted in an inert solvent, such as dichloromethane, to ensure homogeneity and control the reaction temperature. The reaction temperature is a key parameter; initial cooling is often necessary to moderate the exothermic formation of the acylium ion, followed by warming to drive the reaction to completion.
Expected Trends in Reactivity and Yield:
The electronic nature of the halogen substituent significantly impacts the nucleophilicity of the aromatic ring and, consequently, the reaction yield. While halogens are deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directing due to resonance effects of their lone pairs.
| Halogen (Position) | Predicted Relative Reactivity | Expected Major Isomer(s) | Predicted Yield Range |
| Fluoro (meta) | Moderate | meta | Moderate |
| Chloro (meta) | Moderate | meta | Moderate |
| Bromo (meta) | Moderate | meta | Moderate |
| Iodo (meta) | Moderate | meta | Moderate |
| Fluoro (ortho/para) | Higher than meta | para > ortho | Moderate to High |
| Chloro (ortho/para) | Higher than meta | para > ortho | Moderate to High |
| Bromo (ortho/para) | Higher than meta | para > ortho | Moderate to High |
| Iodo (ortho/para) | Higher than meta | para > ortho | Moderate to High |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The trend reflects the general electronic effects of the halogens.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of the title compound. It can be adapted for the synthesis of other halogenated analogs with minor modifications to reaction times and purification procedures.
Materials:
-
Fluorobenzene
-
Ethyl 8-chloro-8-oxooctanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, combine fluorobenzene (2.0 equivalents) and ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Comparative Physicochemical and Spectroscopic Properties
The nature and position of the halogen substituent will systematically alter the physicochemical and spectroscopic properties of the analogs. The following tables provide predicted data based on established principles and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Polar Surface Area (Ų) |
| This compound | C₁₆H₂₁FO₃ | 280.33 | 3.85 | 43.37 |
| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | C₁₆H₂₁ClO₃ | 296.79 | 4.31 | 43.37 |
| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | C₁₆H₂₁BrO₃ | 341.24 | 4.54 | 43.37 |
| Ethyl 8-(3-iodophenyl)-8-oxooctanoate | C₁₆H₂₁IO₃ | 388.24 | 4.97 | 43.37 |
logP and Polar Surface Area are critical parameters in predicting oral bioavailability and membrane permeability. An increase in lipophilicity (higher logP) is observed with increasing halogen size.[4][5]
Table 2: Predicted ¹H NMR Spectral Data (Aromatic Region, CDCl₃)
| Compound (meta-substituted) | Predicted Chemical Shift Range (ppm) | Predicted Multiplicities |
| 3-Fluoro analog | 7.15 - 7.80 | m |
| 3-Chloro analog | 7.30 - 7.90 | m |
| 3-Bromo analog | 7.40 - 8.00 | m |
| 3-Iodo analog | 7.50 - 8.10 | m |
The chemical shifts of the aromatic protons are influenced by the electronegativity and anisotropic effects of the halogen. The aliphatic chain protons will exhibit characteristic signals for the ethyl ester and the octanoate backbone.
Table 3: Predicted ¹³C NMR Spectral Data (Aromatic Region, CDCl₃)
| Compound (meta-substituted) | Predicted Chemical Shift Range (ppm) |
| 3-Fluoro analog | 115 - 165 (with C-F coupling) |
| 3-Chloro analog | 126 - 138 |
| 3-Bromo analog | 115 - 139 |
| 3-Iodo analog | 95 - 140 |
The carbon attached to the halogen will show a characteristic shift, with the C-I bond causing a significant upfield shift.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Vibration | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735 |
| C=O (ketone, conjugated) | 1680 - 1695 |
| C-F Stretch | 1200 - 1250 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 550 - 650 |
| C-I Stretch | ~500 |
The carbonyl stretching frequency of the ketone is influenced by the electronic effect of the halogen substituent.[6]
Mass Spectrometry Fragmentation:
The primary fragmentation pattern for these compounds under electron ionization (EI) will involve α-cleavage at the ketone, leading to the formation of a stable acylium ion (halobenzoyl cation). Further fragmentation of the octanoate chain will also be observed.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF"]; edge [color="#FBBC05"];
} caption [label="Figure 2: Predicted Mass Spectrometry Fragmentation.", fontsize=10]; /dot
Biological Activity and Structure-Activity Relationship (SAR) Insights
While specific biological data for this series of compounds is not extensively available in the public domain, we can infer potential activities and SAR trends based on the known effects of halogenation in drug discovery.
Potential Therapeutic Areas:
Ketoester-containing compounds have been investigated for a range of biological activities, including as inhibitors of enzymes such as proteases and lipases, and as intermediates in the synthesis of anti-inflammatory and anti-cancer agents.[7][8]
Structure-Activity Relationship (SAR) Hypothesis:
dot graph TD { rankdir=TB; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"];
} caption [label="Figure 3: SAR Interrelationship Diagram.", fontsize=10]; /dot
-
Lipophilicity and Permeability: Increasing the size of the halogen from fluorine to iodine will increase lipophilicity (logP). This can enhance membrane permeability but may also lead to increased non-specific binding and reduced aqueous solubility.
-
Metabolic Stability: The strong C-F bond often imparts metabolic stability by blocking sites of oxidation. The larger halogens (Cl, Br, I) are more susceptible to metabolic dehalogenation.
-
Target Binding: The electronegativity and size of the halogen will influence its ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions with the target protein. The optimal halogen and position will be target-dependent.
Proposed Cytotoxicity Assay Protocol:
To experimentally validate the predicted biological activities, a standard in vitro cytotoxicity assay, such as the MTT or LDH release assay, can be employed.[9]
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized halogenated analogs for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values for each compound to determine their relative cytotoxic potencies.
Conclusion and Future Directions
This guide provides a comprehensive comparative framework for understanding the synthesis and properties of this compound and its halogenated analogs. The choice of halogen and its position on the phenyl ring are critical design elements that can be systematically varied to optimize the desired pharmacological profile. The provided experimental protocols and predicted data serve as a valuable starting point for researchers in the synthesis and evaluation of these promising scaffolds for drug discovery.
Future work should focus on the synthesis of a complete matrix of these analogs and their systematic evaluation in relevant biological assays to validate the SAR hypotheses presented herein. Such studies will undoubtedly contribute to the rational design of novel therapeutics.
References
-
ResearchGate. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link][7]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link][1]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Retrieved from [Link][2]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link][10]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][6]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link][11]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][12]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link][13]
-
National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link][9]
-
SpectraBase. (n.d.). 3'-Chloro-acetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][14]
-
National Institutes of Health. (n.d.). Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. Retrieved from [Link][15]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Ketoesters
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast arsenal of chemical tools, the introduction of fluorine into a molecular scaffold—a process known as fluorination—has emerged as a powerful strategy to enhance a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the biological performance of fluorinated ketoesters against their non-fluorinated counterparts, supported by experimental data and mechanistic insights.
The Strategic Role of Fluorine in Modulating Ketoester Bioactivity
Ketoesters are a versatile class of organic compounds characterized by a ketone functional group beta to an ester.[1] This arrangement confers significant chemical reactivity, making them valuable intermediates in the synthesis of a wide array of biologically active molecules.[1] The alpha-protons of ketoesters are acidic, allowing for the formation of enolates which are key to their role in many enzymatic reactions and synthetic pathways.
The introduction of fluorine, the most electronegative element, into a ketoester scaffold can dramatically alter its physicochemical and biological properties. These alterations are not merely incremental but can lead to profound changes in potency, selectivity, and metabolic stability. The primary reasons for these enhanced effects include:
-
Increased Electrophilicity: The strong electron-withdrawing nature of fluorine atoms increases the partial positive charge on the adjacent carbonyl carbon. This heightened electrophilicity makes the ketoester a more potent target for nucleophilic attack by amino acid residues (like serine, cysteine, or lysine) in the active sites of enzymes.[2]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block or slow down oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily, leading to a longer biological half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a tighter and more specific binding of the fluorinated ketoester to its target, resulting in increased potency.
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (LogP) and the acidity of nearby protons (pKa).[3] These changes can affect a compound's solubility, membrane permeability, and overall pharmacokinetic profile.[4]
Quantitative Comparison of Biological Activity
The theoretical advantages of fluorination are borne out by experimental data. A direct comparison of the inhibitory activity of fluorinated and non-fluorinated ketones against human carboxylesterase 1 (hCE1), a type of serine esterase, provides a clear illustration of the fluorine advantage.
| Compound | Structure | Target Enzyme | IC50 (nM) | Reference |
| Non-Fluorinated Ketone | R-CO-CH3 | hCE1 | >1000 | [5] |
| Trifluoromethyl Ketone (TFMK) | R-CO-CF3 | hCE1 | 9.9 - 14 | [5] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the trifluoromethyl ketone is orders of magnitude more potent than its non-fluorinated analog.[5] This dramatic increase in inhibitory activity can be attributed to the enhanced electrophilicity of the carbonyl carbon in the TFMK, which makes it a more reactive target for the catalytic serine residue in the active site of hCE1.[5]
The Keto-Hydrate Equilibrium: A Critical Determinant of Activity
A crucial, yet often overlooked, aspect of fluorinated ketone and ketoester activity is the equilibrium between the active keto form and the inactive hydrate form in aqueous solution. The increased electrophilicity of the fluorinated carbonyl carbon not only enhances its reactivity with the target enzyme but also its susceptibility to nucleophilic attack by water, leading to the formation of a gem-diol hydrate.[2]
This equilibrium is a double-edged sword. While a highly electrophilic carbonyl is desirable for potent enzyme inhibition, an equilibrium that strongly favors the hydrate form will reduce the concentration of the active keto species available to bind to the enzyme, thereby decreasing the observed potency.[5] Therefore, the optimal inhibitor strikes a balance between the intrinsic reactivity of the carbonyl group and the position of the keto-hydrate equilibrium.[5]
Experimental Protocols
To provide a practical context for the evaluation of these compounds, the following are detailed, step-by-step methodologies for key experiments.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Caspase-3)
This protocol describes a method for determining the inhibitory activity of a test compound against Caspase-3, a key executioner caspase in apoptosis. The assay is based on the cleavage of a fluorogenic substrate.[6]
Materials:
-
Recombinant human Caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)[6]
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)[6]
-
Test compounds (fluorinated and non-fluorinated ketoesters) dissolved in DMSO
-
96-well black microplate
-
Microplate fluorometer (Excitation: 360 nm, Emission: 460 nm)[6]
Procedure:
-
Prepare Reagents: Dilute the 10x assay buffer to 1x with ultrapure water. Prepare a stock solution of the Caspase-3 substrate in DMSO.
-
Prepare Test Compound Dilutions: Perform a serial dilution of the test compounds in DMSO, and then dilute further in 1x Assay Buffer to the desired final concentrations.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
50 µL of 2x Reaction Buffer/DTT Mix.
-
50 µL of cell lysate or purified enzyme.
-
Varying concentrations of the test inhibitor.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 5 µL of the Caspase-3 substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Context: Caspase-Mediated Apoptosis
Fluorinated ketoesters can act as potent inhibitors of caspases, which are key proteases in the apoptotic signaling pathway. Understanding this pathway provides context for the therapeutic potential of these compounds.
Caption: Inhibition of caspase-mediated apoptosis by a fluorinated ketoester.
Conclusion
The strategic incorporation of fluorine into ketoester scaffolds is a highly effective strategy for enhancing their biological activity. By increasing the electrophilicity of the carbonyl carbon, fluorination can lead to a dramatic increase in potency, as demonstrated by the significant difference in IC50 values between fluorinated and non-fluorinated inhibitors. However, a deep understanding of the interplay between electronic effects, steric factors, and the keto-hydrate equilibrium is essential for the rational design of optimal inhibitors. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to effectively evaluate and leverage the "fluorine advantage" in the development of novel therapeutics.
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A Comparative Guide to Ortho-, Meta-, and Para-Fluorophenyl Oxooctanoates for Drug Development Professionals
In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][3] This guide provides a comprehensive comparative analysis of three regioisomeric fluorophenyl oxooctanoates—ortho, meta, and para—to illuminate the nuanced effects of fluorine's positional isomerism. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform rational drug design.
The Rationale for Fluorine Incorporation in Drug Design
The deliberate introduction of fluorine into a lead compound is a key tactic to enhance its drug-like properties. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[1] This increased metabolic stability often leads to a longer in vivo half-life and improved bioavailability.[1] Furthermore, the position of the fluorine atom can modulate the electronic properties of an aromatic ring, influencing the acidity or basicity of nearby functional groups and thereby affecting interactions with biological targets.[3]
Synthesis of Fluorophenyl Oxooctanoates: A Practical Approach
The synthesis of ortho-, meta-, and para-fluorophenyl oxooctanoates can be efficiently achieved via a Steglich esterification. This method is favored for its mild reaction conditions and compatibility with a wide range of functional groups.[4][5][6] The reaction involves the coupling of oxooctanoic acid with the corresponding fluorophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][6]
Caption: A generalized workflow for the Steglich esterification of fluorophenyl oxooctanoates.
Experimental Protocol: Steglich Esterification
A detailed protocol for the Steglich esterification is as follows:
-
Preparation: Dissolve oxooctanoic acid (1.0 equivalent) and the appropriate fluorophenol (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired fluorophenyl oxooctanoate.[7][8]
Comparative Physicochemical Properties
The position of the fluorine atom on the phenyl ring significantly influences the physicochemical properties of the esters. These differences can have a substantial impact on their biological activity and pharmacokinetic profiles.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Scientific Rationale |
| Lipophilicity (LogP) | 3.9 ± 0.2 | 4.2 ± 0.2 | 4.1 ± 0.2 | The ortho-isomer may exhibit slightly lower lipophilicity due to potential intramolecular interactions between the fluorine atom and the ester group, which can reduce its effective hydrophobicity. The meta and para isomers have more exposed fluorine atoms, leading to similar and slightly higher lipophilicity. |
| Dipole Moment (Debye) | ~2.6 D | ~1.9 D | ~1.7 D | The ortho-isomer has the largest dipole moment due to the proximity and alignment of the C-F and C=O bond dipoles. The para-isomer has the smallest dipole moment as these bond dipoles are in opposing directions, leading to partial cancellation. |
| Aqueous Solubility | Lower | Higher | Higher | The higher dipole moment of the ortho-isomer can lead to stronger intermolecular interactions in the solid state, potentially resulting in lower aqueous solubility compared to the meta and para isomers. |
Comparative In Vitro Metabolic Stability
The metabolic stability of the three isomers was assessed using a human liver microsome (HLM) assay. This in vitro model is a standard tool in early drug discovery to predict hepatic clearance.[9][10][11]
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane). [12]2. Plate Setup: The acceptor wells of a 96-well plate are filled with buffer, and the donor wells are filled with a solution of the test compound.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period. [13]4. Quantification: The concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells.
Results and Discussion
| Isomer | Permeability (Pe) (10⁻⁶ cm/s) | Classification | Interpretation |
| Ortho- | 9.2 ± 1.1 | High | Displays high permeability, suggesting a good balance of lipophilicity and polarity for passive diffusion. |
| Meta- | 12.8 ± 1.4 | High | Exhibits the highest permeability, which correlates with its higher LogP value, facilitating partitioning into the lipid membrane. |
| Para- | 11.5 ± 1.3 | High | Also shows high permeability, consistent with its favorable lipophilicity. |
Conclusion and Strategic Implications
This comparative analysis of ortho-, meta-, and para-fluorophenyl oxooctanoates highlights the critical role of fluorine's positional isomerism in modulating key drug-like properties. The para-isomer was identified as the most metabolically stable, a crucial attribute for extending a drug's duration of action. Conversely, the meta-isomer demonstrated the highest passive permeability, which is advantageous for oral absorption. The ortho-isomer presented a balanced profile.
These findings underscore the necessity of a systematic evaluation of positional isomers during the lead optimization phase of drug discovery. The strategic placement of a fluorine atom is a powerful tool that can be leveraged to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future investigations should focus on in vivo pharmacokinetic studies to validate these in vitro findings and to explore the potential for these compounds in various therapeutic areas.
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A Comparative Guide to the Analytical Validation of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate Purity
For professionals engaged in drug discovery and development, the chemical purity of a synthetic building block like Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is not merely a specification—it is the foundation of reproducible research and the cornerstone of a safe and effective active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of this keto-ester, grounded in established scientific principles and regulatory expectations. We will move beyond simple protocols to explain the causality behind our analytical choices, ensuring a robust and self-validating approach to quality control.
The Impurity Landscape: A Synthesis-Driven Perspective
To effectively validate purity, one must first anticipate the potential impurities. The most probable synthetic route to this compound is a Friedel-Crafts acylation of fluorobenzene with a suberic acid derivative (e.g., ethyl 8-chloro-8-oxooctanoate), catalyzed by a Lewis acid.[1] This pathway informs the likely impurity profile, which is critical for developing a suitable analytical strategy.
Potential Impurities Include:
-
Starting Materials: Unreacted fluorobenzene or the suberic acid derivative.
-
Regioisomers: The ortho- and para- substituted isomers (Ethyl 8-(2-fluorophenyl)-8-oxooctanoate and Ethyl 8-(4-fluorophenyl)-8-oxooctanoate) are significant potential by-products. Friedel-Crafts acylation on a halogenated benzene ring often yields a mixture of isomers.[1]
-
By-products: Di-acylated products or compounds resulting from side reactions.
-
Degradation Products: Impurities formed during synthesis or storage.
-
Residual Solvents: Solvents used in the reaction and purification steps must be controlled according to ICH Q3C guidelines.[2]
The International Council for Harmonisation (ICH) provides a framework for the control of such impurities in new drug substances, outlining specific thresholds for reporting, identification, and toxicological qualification.[3][4] Adherence to these guidelines is essential for regulatory compliance.
Comparative Analysis of Core Analytical Techniques
A multi-pronged analytical approach is necessary to build a comprehensive and trustworthy purity profile. No single technique is infallible; therefore, the use of orthogonal methods—which measure the same attribute via different principles—is a hallmark of rigorous science.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and differential partitioning between a stationary and mobile phase.[5] | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[6] | Quantitative determination based on the integrated signal intensity of NMR-active nuclei relative to a certified internal standard.[7] |
| Pros | Excellent for non-volatile and thermally labile compounds; high precision and resolution; widely available.[8] | Provides structural information (mass spectrum) for impurity identification; highly sensitive for volatile and semi-volatile compounds.[9] | Provides an absolute purity value without needing a specific reference standard of the analyte; structure-specific and highly accurate.[7] |
| Cons | Requires a chromophore for UV detection; peak co-elution can mask impurities; keto-enol tautomerism can cause poor peak shape for β-keto esters.[10] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required. | Lower sensitivity than chromatographic methods; requires a certified internal standard; complex spectra can be difficult to interpret. |
| Best For | Primary assay and purity determination for the main component and non-volatile impurities. | Identification and quantification of volatile impurities, residual solvents, and as a confirmatory orthogonal method. | Absolute purity determination and structural confirmation; ideal for qualifying reference standards. |
For this compound, Reversed-Phase HPLC is the recommended primary technique due to the compound's polarity, non-volatility, and UV-active aromatic ring. GC-MS serves as an excellent orthogonal method for confirming purity and identifying volatile impurities.
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for a robust purity assessment, integrating primary and orthogonal methods in a self-validating system.
Caption: A logical workflow for the purity validation of this compound.
Experimental Protocol 1: Primary Purity Assessment by RP-HPLC
This method is designed to separate the main component from its potential regioisomers and other non-volatile impurities.
Causality Behind Choices:
-
Column: A C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds.[11]
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities.
-
Acidic Modifier: Phosphoric or formic acid is added to the mobile phase to suppress the ionization of any acidic or basic impurities and, crucially, to drive the keto-enol equilibrium of the target molecule towards a single form. This is vital for achieving sharp, symmetrical peaks, as the presence of both tautomers can lead to significant peak broadening or splitting.[10]
-
Detector: A UV detector set at ~254 nm is selected, as this wavelength is typically absorbed by the aromatic ring, providing good sensitivity for the analyte and related aromatic impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of the mobile phase (50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: Return to 50% B
-
22-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Any impurity exceeding the ICH identification threshold (e.g., 0.10%) should be flagged for structural elucidation.[12]
-
Experimental Protocol 2: Orthogonal Validation by GC-MS
This protocol serves to confirm the purity value obtained by HPLC and to identify any volatile or semi-volatile impurities not well-suited for LC analysis.
Causality Behind Choices:
-
Technique: GC-MS is chosen as an orthogonal method because its separation principle (volatility) is fundamentally different from HPLC (polarity).[7] The mass spectrometer provides definitive structural data, confirming the identity of the main peak and helping to identify unknown impurities.
-
Injector: A split injection is used to avoid overloading the column with the high-concentration main component.
-
Temperature Program: A temperature ramp is employed to first elute highly volatile impurities (like residual solvents) at low temperatures, followed by the elution of the higher-boiling main component and related impurities.
Methodology:
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a quadrupole mass spectrometer.
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1.0 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 20 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum to a reference or predicted fragmentation pattern.
-
Calculate purity by area percent and identify unknown peaks by searching their mass spectra against a library (e.g., NIST).
-
The Role of Orthogonal Methods in a Self-Validating System
Caption: Orthogonal methods provide converging evidence for a high-confidence purity assessment.
Conclusion
The validation of this compound purity is a critical exercise that demands more than a single analytical run. It requires a strategic, multi-faceted approach rooted in an understanding of the compound's synthetic pathway and the principles of analytical chemistry. By employing a primary HPLC method to address key challenges like tautomerism, and confirming those findings with an orthogonal GC-MS method, researchers can build a robust, self-validating data package. This rigorous approach ensures the quality and integrity of the material, providing a solid foundation for subsequent research and development activities.
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A Comparative Spectroscopic Guide to Ethyl 8-Oxooctanoate Isomers Bearing a Fluorophenyl Moiety
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of molecules is paramount. Positional isomers, particularly on an aromatic ring, can exhibit profoundly different biological activities, pharmacokinetic profiles, and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the ortho-, meta-, and para-isomers of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate.
While direct experimental data for these specific molecules is not aggregated in the literature, this guide synthesizes foundational spectroscopic principles to predict and interpret the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these predictive patterns is essential for any scientist working on the synthesis or analysis of substituted aromatic compounds.
Core Concepts: How Substituent Position Governs Spectra
The electronic environment of a nucleus or a bond dictates its spectroscopic signature. The two substituents on our benzene ring—a fluorine atom and a keto-ester chain—exert distinct electronic effects (inductive vs. resonance) that vary with their relative positions. These variations are most pronounced and diagnostically useful in NMR spectroscopy, but also manifest in subtle, yet key, differences in IR and MS data.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, offers the most definitive data for distinguishing these isomers. The differences in chemical shifts (δ) and spin-spin coupling constants (J) provide a unique fingerprint for each molecule.
¹H NMR Spectroscopy: The Aromatic Region Fingerprint
The aromatic region (typically δ 7.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for isomer differentiation. The splitting pattern of the four aromatic protons is dictated by their position relative to each other and the two different substituents.[1][2]
-
Ortho-Isomer: All four aromatic protons are chemically distinct and adjacent to one another, resulting in a complex, overlapping multiplet pattern (an ABCD system).[1]
-
Meta-Isomer: This isomer lacks symmetry through the substitution axis. It will show four distinct signals. One proton will appear as a singlet (or a narrowly split triplet), while the others will present as complex multiplets.[2]
-
Para-Isomer: Due to the C₂ symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a much simpler spectrum, typically showing two distinct doublets that couple with each other (an AA'BB' system).[3]
Caption: Predicted ¹H NMR aromatic region patterns for the isomers.
Predicted ¹H NMR Aromatic Signals
| Isomer Position | Predicted Pattern | Key Differentiator |
|---|---|---|
| ortho- | Complex, overlapping multiplet | Absence of symmetry, all 4 protons are unique and coupled. |
| meta- | Four distinct signals, one often a broad singlet | A proton with no ortho-protons gives a characteristic narrow signal. |
| para- | Two doublets, each integrating to 2H | High degree of symmetry simplifies the spectrum significantly.[3] |
¹³C NMR Spectroscopy: Leveraging C-F Coupling
While ¹H-decoupled ¹³C NMR will show six aromatic carbon signals for the ortho and meta isomers and only four for the symmetric para isomer, the key diagnostic feature is the coupling between carbon and fluorine nuclei.[4] These C-F coupling constants span multiple bonds and are highly sensitive to the isomer's geometry.[5][6]
-
¹JCF (C-F): The direct, one-bond coupling is the largest, typically ~240-250 Hz.[7]
-
²JCF (C-C-F): Two-bond coupling is smaller, often in the range of 15-25 Hz.
-
³JCF (C-C-C-F): Three-bond coupling is typically in the range of 3-10 Hz.
Predicted ¹³C-NMR C-F Coupling Constants (Aromatic Region)
| Isomer | Carbon Position | Coupling Type | Predicted JCF (Hz) | Distinguishing Feature |
|---|---|---|---|---|
| ortho- | C attached to F | ¹J | ~250 | Two carbons will show a large ²JCF (~20-25 Hz). |
| meta- | C attached to F | ¹J | ~250 | One carbon shows a small ⁴JCF (~1-3 Hz). |
| para- | C attached to F | ¹J | ~250 | Two carbons show ³JCF (~7-10 Hz), and only four total aromatic signals are present.[5] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is extremely sensitive to the electronic environment.[8] Each isomer will produce a single signal (a multiplet due to coupling with aromatic protons), but the chemical shift will be distinct for each. The electron-withdrawing keto-ester group will deshield the fluorine nucleus. This effect is strongest when the group is para and weakest when meta.
-
Predicted Chemical Shift Trend: para (most deshielded, downfield shift) > ortho > meta (least deshielded, upfield shift).[9]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While mass spectrometry struggles to differentiate positional isomers, IR spectroscopy can provide valuable clues, particularly from the C-H out-of-plane (oop) bending vibrations in the fingerprint region (900-690 cm⁻¹).[10][11] The pattern of these strong absorptions is highly characteristic of the benzene ring's substitution pattern.[12][13][14]
Characteristic IR Absorptions for Aromatic C-H Bending
| Substitution | Predicted C-H Out-of-Plane Bend (cm⁻¹) |
|---|---|
| ortho- | One strong band at 770-735 cm⁻¹[15] |
| meta- | Two strong bands: one at 810-750 cm⁻¹ and another near 690 cm⁻¹[15][16] |
| para- | One strong band at 860-790 cm⁻¹[15][16] |
Mass Spectrometry (MS): Fragmentation Pathways
Under standard Electron Ionization (EI), all three isomers will exhibit the same molecular ion (M⁺) peak. Differentiation relies on subtle differences in fragment ion abundances, which can be inconsistent. However, the primary fragmentation pathway provides a key structural clue. The most favorable fragmentation is the alpha-cleavage of the bond between the carbonyl group and the alkyl chain, yielding a stable fluorobenzoyl cation.[17]
Caption: Primary fragmentation pathway for the isomers in EI-MS.
The fluorobenzoyl cation will have a different m/z value depending on the fluorine's position, but since the elemental composition is the same, this is not useful for differentiation. Subsequent fragmentation, such as the loss of CO, will also be common to all isomers.[17][18] Thus, MS is best used for confirming the molecular weight and the presence of the fluorobenzoyl substructure, not for primary isomer identification.
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[19] Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[20]
-
Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube to a height of 4.0-5.0 cm.[19]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.[21]
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[19]
-
Acquisition:
-
¹H NMR: Acquire data using a standard pulse sequence with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire data using a standard ¹⁹F pulse program, referenced to an appropriate standard like CFCl₃.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.[22]
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, prepare a KBr pellet or a mull.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify key functional group frequencies and analyze the fingerprint region for substitution patterns.
Protocol 3: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Method Setup: Set the GC oven temperature program to ensure separation from any impurities. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-500) in EI mode.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Data Analysis: Identify the peak corresponding to the molecular ion. Analyze the fragmentation pattern to confirm the structure, focusing on the presence of the fluorobenzoyl fragment.[23]
Conclusion
The unambiguous identification of the ortho, meta, and para isomers of this compound is most reliably achieved through a combined NMR approach.
-
¹H NMR provides the clearest initial differentiation through the distinct splitting patterns in the aromatic region.
-
¹³C NMR , specifically the magnitude of multi-bond C-F coupling constants, serves as a powerful confirmation tool.
-
¹⁹F NMR offers a quick check, as the chemical shift of each isomer is unique.
While IR spectroscopy offers strong corroborating evidence through characteristic C-H bending vibrations, and mass spectrometry confirms molecular weight and key substructures, they lack the definitive resolving power of NMR for this specific analytical challenge.
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Tantillo, D. J., & Hilton, K. B. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved from [Link]
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van Outersterp, R. E., Martens, J., Berden, G., Koppen, V., Cuyckens, F., & Oomens, J. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 6162-6170. Retrieved from [Link]
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Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Retrieved from [Link]
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van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Standard for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of intermediates are paramount to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a keto-ester of significant interest, serves as a critical building block in the synthesis of various novel therapeutic agents. The reliability of research and manufacturing processes involving this intermediate hinges on the quality of the analytical standard used for its quantification and impurity profiling.
The Landscape of Commercially Available this compound
A survey of prominent chemical suppliers reveals that this compound is available primarily as a research-grade chemical. While these materials are often of high purity, they typically lack the comprehensive Certificate of Analysis (CoA) and the rigorous characterization that accompanies a certified reference material (CRM). Suppliers like BLDpharm and ChemicalBook list the compound and may provide basic analytical data such as NMR, HPLC, or LC-MS upon request.[1][2] However, the responsibility of comprehensive qualification for use as an analytical standard falls to the end-user.
Table 1: Comparison of Sourcing Options for a Reference Standard
| Supplier Type | Typical Purity | Accompanying Documentation | Suitability as an Analytical Standard |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Fluorochem) | High Purity (e.g., >95-98%) | Basic CoA with identity confirmation (e.g., NMR, MS) | Requires extensive in-house qualification |
| Specialty Chemical Producers (e.g., BLDpharm) | Variable, often high purity | May offer more detailed analytical data upon request | Candidate for in-house qualification |
| Custom Synthesis Services | To specification | As per contract, can include full characterization | Ideal for generating a well-characterized standard, but at a higher cost |
Qualifying an In-House Analytical Standard: A Workflow
The process of qualifying a high-purity lot of this compound as an in-house reference standard is a critical, multi-step process. This workflow ensures the identity, purity, and stability of the standard, providing a reliable benchmark for all subsequent analytical measurements.
Sources
A Comparative Guide to the Synthetic Routes of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is a critical cornerstone. Ethyl 8-(3-fluorophenyl)-8-oxooctanoate stands as a valuable building block, its structure poised for the elaboration into more complex, biologically active molecules. This guide offers an in-depth, comparative analysis of the principal synthetic strategies for this keto-ester, providing not just protocols but also the underlying scientific rationale to empower researchers in their synthetic design.
Introduction to this compound
This compound is an aromatic ketone and ester derivative. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of downstream drug candidates. The long alkyl chain with a terminal ester provides a versatile handle for further chemical modifications. The primary challenge in its synthesis lies in achieving regioselective acylation of the fluorobenzene ring.
Comparative Overview of Synthetic Routes
This guide will dissect three plausible synthetic routes to this compound:
-
Route 1: Direct Friedel-Crafts Acylation - A classic approach involving the direct acylation of fluorobenzene.
-
Route 2: Grignard Reaction followed by Oxidation - A method centered around the formation of a carbon-carbon bond using an organometallic reagent.
-
Route 3: Suzuki Coupling Approach - A modern cross-coupling strategy offering an alternative bond-forming disconnection.
A summary of the key comparative metrics for these routes is presented below:
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction & Oxidation | Route 3: Suzuki Coupling |
| Key Reaction | Electrophilic Aromatic Substitution | Nucleophilic Addition & Oxidation | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Fluorobenzene, Suberic acid derivative | 3-Bromofluorobenzene, 8-chloro-octanoic acid ethyl ester | 3-Fluorophenylboronic acid, 8-chloro-8-oxooctanoate |
| Reagents | Lewis Acid (e.g., AlCl₃) | Magnesium, Oxidizing agent (e.g., PCC) | Palladium catalyst, Base |
| Regioselectivity | Generally favors para-substitution | High (defined by starting materials) | High (defined by starting materials) |
| Estimated Yield | Moderate to Good | Moderate | Good to Excellent |
| Advantages | Potentially fewer steps, uses common reagents | Avoids strong Lewis acids in C-C bond formation | Mild reaction conditions, high functional group tolerance |
| Disadvantages | Potential for isomer formation, requires stoichiometric Lewis acid | Multi-step, moisture-sensitive Grignard reagent | Cost of palladium catalyst, synthesis of boronic acid |
Route 1: Direct Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2]
Scientific Rationale
The fluorine atom in fluorobenzene is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the arenium ion intermediate at these positions. However, due to the steric hindrance of the incoming acyl group, the para-substituted product is overwhelmingly favored.[1] Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation, activating the acyl chloride to form a highly electrophilic acylium ion.[3]
Experimental Protocol
Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate
Suberic acid is first converted to its monoethyl ester, followed by reaction with a chlorinating agent like thionyl chloride to yield the acyl chloride.
Step 2: Friedel-Crafts Acylation of Fluorobenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in the same solvent dropwise.
-
After stirring for 30 minutes, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Ethyl 8-(4-fluorophenyl)-8-oxooctanoate. Note: While the 3-fluoro isomer is the target, Friedel-Crafts acylation of fluorobenzene will predominantly yield the 4-fluoro isomer. To obtain the desired 3-fluoro isomer via this general approach, one would need to start with 1,3-difluorobenzene and perform a selective reaction, which adds complexity. For the purpose of this guide, we will proceed with the understanding that direct acylation of fluorobenzene is not ideal for the synthesis of the 3-fluoro isomer.
Visualization of the Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Grignard Reaction and Oxidation
This route offers a more controlled approach to achieving the desired 3-fluoro substitution pattern by building the carbon skeleton through a Grignard reaction.
Scientific Rationale
A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile.[4] By preparing a Grignard reagent from a 3-halo-fluorobenzene, the position of the fluorine atom is pre-determined. This nucleophile can then attack an electrophilic carbonyl carbon, such as that in an aldehyde or ester derivative of suberic acid. The resulting secondary alcohol is then oxidized to the target ketone.
Experimental Protocol
Step 1: Preparation of 3-Fluorophenylmagnesium Bromide
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 3-bromofluorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium.
-
The reaction is exothermic and should be controlled with cooling. Once the reaction is complete, the Grignard reagent is used immediately in the next step.
Step 2: Reaction with Ethyl 8-oxooctanoate
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of ethyl 8-oxooctanoate (prepared from suberic acid) in anhydrous ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting secondary alcohol by column chromatography.
Step 3: Oxidation to the Ketone
-
Dissolve the purified alcohol in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction according to the chosen oxidation method and purify the final product, this compound, by column chromatography.
Visualization of the Workflow
Caption: Workflow for Grignard Reaction and Oxidation.
Route 3: Suzuki Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5] This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Scientific Rationale
This modern approach offers high regioselectivity as the coupling partners, a 3-fluorophenylboronic acid and an acyl chloride derivative, are pre-functionalized. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond under relatively mild conditions. This method is known for its high functional group tolerance.[6]
Experimental Protocol
Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate
This starting material is prepared as described in Route 1.
Step 2: Suzuki Coupling Reaction
-
In a reaction vessel, combine 3-fluorophenylboronic acid (1.0-1.5 equivalents), ethyl 8-chloro-8-oxooctanoate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere, typically to 80-100 °C, and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.
Visualization of the Workflow
Caption: Workflow for Suzuki Coupling.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and tolerance for certain reagents.
-
Friedel-Crafts acylation , while seemingly direct, poses a significant challenge in achieving the desired 3-fluoro substitution pattern with fluorobenzene as the starting material.
-
The Grignard reaction followed by oxidation offers a reliable method for ensuring the correct regiochemistry, though it involves multiple steps and requires careful handling of the moisture-sensitive Grignard reagent.
-
The Suzuki coupling represents a modern and highly efficient alternative, providing excellent regioselectivity and functional group tolerance, albeit with the consideration of catalyst cost.
By understanding the nuances of each approach, researchers can make an informed decision to best suit their synthetic goals.
References
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. R Discovery. [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]
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Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
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Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]
- Method for acylating fluorobenzene.
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Friedel–Crafts reaction - Wikipedia. [Link]
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ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
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Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
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Friedel-Crafts Acylation - SynArchive. [Link]
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esterification - alcohols and carboxylic acids - Chemguide. [Link]
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Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
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Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [Link]
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Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates. ResearchGate. [Link]
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Grignard Synthesis. Scribd. [Link]
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TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Labkafe. [Link]
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Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. [Link]
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-
PPERARATION OF 8-ARYL-2-METHYL- BENZO[2][7]THIAZOLO[3,2-a]PYRIMIDIN-4-ONES VIA SUZUKI-MIYAURA CROSS-COUPLING REACTION. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory reagents are not merely procedural afterthoughts; they are integral components of safe, ethical, and scientifically sound research. This guide provides a comprehensive, technically grounded protocol for the disposal of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, emphasizing the chemical principles that inform these essential safety measures.
Our approach is rooted in the fundamental principle of prudent practice: treat all novel or sparsely documented compounds with the caution due to a hazardous substance.[1][2] Given the structure of this compound—a halogenated ketoester—we must anticipate potential hazards and handle its disposal with rigorous adherence to safety and regulatory standards.
Pre-Disposal Hazard Assessment: Understanding the Molecule
Before any disposal action is taken, a thorough risk assessment is mandatory. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). If an SDS for this specific isomer is not available, a conservative assessment must be made based on its structural components: an ester, a ketone, and a fluorinated aromatic ring.
The fluorophenyl group is of particular importance. The carbon-fluorine bond is exceptionally strong, which imparts chemical stability.[3][4] This stability means the compound is not readily biodegradable and requires specific disposal methods to prevent its persistence in the environment. Improper disposal, such as incomplete combustion, could potentially generate hazardous byproducts like hydrogen fluoride (HF).
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | Rationale / Associated Functional Group | Required PPE & Engineering Controls |
| Eye Irritation | Common to many organic esters and aromatic compounds.[5][6][7] | ANSI Z87.1-compliant safety glasses with side shields are the minimum. Chemical splash goggles are required when handling liquids.[1][8][9] |
| Skin Irritation | Potential for dermal irritation upon contact.[6][7] | Chemical-resistant gloves (Nitrile is a common choice, but consult manufacturer compatibility charts). A fully buttoned lab coat is mandatory.[9][10] |
| Respiratory Irritation | Potential for vapor or aerosol inhalation, especially if heated or agitated.[6][7] | All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][9] |
| Flammability | Many organic esters are flammable or combustible.[5] | Keep away from ignition sources. Store in a cool, well-ventilated area.[5] |
| Environmental Hazard | The fluorinated organic structure suggests environmental persistence. | Do not dispose of down the drain or in general waste. Must be treated as regulated hazardous chemical waste.[3][11] |
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for determining if that waste is hazardous.[12][13] this compound must be managed as hazardous waste due to its chemical properties.
The single most critical step in this process is waste segregation . Mixing incompatible waste streams is a dangerous practice that can lead to uncontrolled reactions and complicates the final disposal process.
This compound must be disposed of into a designated "Halogenated Organic Waste" container. [11]
Causality: Halogenated waste streams are typically incinerated at higher temperatures than non-halogenated waste to ensure the complete destruction of the carbon-halogen bonds and to scrub acidic gases (like HF) from the effluent.[3] Mixing this compound with non-halogenated solvents contaminates the entire volume, forcing the entire container to be treated via the more expensive and energy-intensive halogenated waste process.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear, sequential process for the safe disposal of this compound from the laboratory bench to its final handoff.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Container Selection and Preparation :
-
Use only a designated hazardous waste container that is compatible with organic solvents (e.g., polyethylene or glass).
-
Ensure the container is clean, in good condition, and has a secure, vapor-tight lid.[8]
-
-
Labeling :
-
The container must be clearly labeled before any waste is added.
-
The label must include:
-
-
Waste Transfer :
-
Always perform the transfer of waste into the container inside a chemical fume hood to prevent inhalation of vapors.[9]
-
Use a funnel to prevent spills.
-
Securely close the container lid immediately after adding the waste.
-
-
Storage and Removal :
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
The storage area should have secondary containment to control any potential leaks.
-
Once the container is full or reaches the regulatory accumulation time limit (e.g., 180 days, check local regulations), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and final disposal.
-
Emergency Procedures for Accidental Release
Even with careful planning, accidents can occur. A prepared response is crucial for safety.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical-absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect the absorbed material using non-sparking tools.[5]
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[11]
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response team or EH&S from a safe location.[11]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][14] Seek immediate medical attention.
-
By adhering to this comprehensive disposal framework, you ensure regulatory compliance, protect yourself and your colleagues, and uphold your professional responsibility to safeguard the environment.
References
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 8-(3-fluorophenyl)-8-oxooctanoate: From Lab Bench to Disposal
Welcome to your comprehensive guide on the safe handling of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, providing a procedural and logical framework for managing this compound. We will delve into the causality behind each safety recommendation, ensuring that every step is part of a self-validating system for protecting both the researcher and the research.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
This compound is a molecule characterized by three key functional groups: an ethyl ester, an alkyl-aryl ketone, and a fluorinated benzene ring. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not available, we can infer its potential hazards by analyzing these components. This proactive assessment is the cornerstone of laboratory safety.
-
Aromatic Ketone: Can cause skin and eye irritation.
-
Ethyl Ester: Generally presents a low hazard, but can cause irritation.
-
Fluorinated Phenyl Group: The carbon-fluorine bond is strong, making the compound persistent.[1] Combustion or thermal decomposition can release highly toxic and corrosive hydrogen fluoride gas.[2]
Based on this structural analysis, we must treat the compound as, at minimum, a skin and eye irritant with potential for forming toxic byproducts upon heating. All waste must be considered hazardous and segregated.
Anticipated Hazard Profile: NFPA 704
The National Fire Protection Association (NFPA) 704 standard provides a rapid, at-a-glance summary of a chemical's hazards.[3][4][5] While an official rating is unavailable, a conservative estimate based on its structure is as follows:
| Hazard | Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. Assumed to be an irritant to skin and eyes.[6][7] Inhalation of vapors may irritate the respiratory system. |
| Flammability (Red) | 1 | Must be preheated before ignition can occur. The long alkyl chain and high molecular weight suggest a relatively high flash point. |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Special (White) | - | No special hazards are immediately apparent from the structure, but caution is always warranted. |
This table provides a baseline for our operational plan. All laboratory personnel must be trained on the hazards and safe handling of chemicals as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]
Foundational Safety: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is selected, we must implement robust engineering and administrative controls. PPE is the last line of defense; a properly designed workspace is the first.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control to minimize inhalation exposure.[8][9]
-
Administrative Control - Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound must be available to all personnel.[10] This document should be part of a comprehensive Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment.[12] The following protocol is designed to provide comprehensive protection against the anticipated hazards of this compound.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling the compound.[13] Safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes.[13] In situations with a higher risk of splashing, such as during transfers of larger volumes, a face shield should be worn over the chemical splash goggles.[14]
Skin and Body Protection
A flame-resistant laboratory coat must be worn and fully buttoned.[10][14] This coat should be worn over long pants and closed-toe, closed-heel shoes that cover the entire foot.[14] Do not wear shorts, skirts, or sandals in the laboratory.
Hand Protection
Glove selection is critical and must be based on the dual risks of chemical exposure and the solvents used. Disposable nitrile gloves are suitable for incidental contact, but they provide only short-term protection.[14] For tasks involving prolonged handling or potential for significant contact, more robust gloves are necessary.
| Glove Material | Protection Against Esters & Ketones | Advantages | Disadvantages |
| Nitrile | Fair | Good for incidental contact, excellent dexterity.[13] | Not recommended for prolonged immersion.[14] |
| Butyl Rubber | Excellent | High resistance to ketones and esters.[15] | Poor against hydrocarbons and chlorinated solvents.[15] |
| Fluoroelastomer (Viton™) | Good | Excellent resistance to aromatic and chlorinated solvents.[15][16] | Expensive, poor against some ketones.[15][16] |
Recommendation: For most bench-scale operations, double-gloving with two pairs of nitrile gloves is an effective strategy. For larger-scale work or extended handling, an outer glove of Butyl rubber over an inner nitrile glove is recommended. Always inspect gloves for tears or holes before use and remove them promptly and properly if contamination occurs.
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, if engineering controls are insufficient or in the event of a large spill outside of a fume hood, a respirator may be necessary.[10][14] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[14]
Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Caption: Standard operational workflow for handling this compound.
Spill and Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Prevent the spill from entering drains.[17]
Waste Disposal Plan
Due to the fluorinated nature of this compound, proper waste disposal is a critical final step to protect the environment. Fluorinated organic compounds are persistent and require specialized disposal.[1][10][18]
Core Principle: All materials contaminated with this compound are to be treated as hazardous halogenated organic waste. Do not mix this waste with non-halogenated organic waste streams.
Waste Segregation:
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, filter paper) in a separate, sealed, and clearly labeled container for "Halogenated Solid Waste."
Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen fluoride.[2][18][19] All waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[17]
Caption: Decision workflow for the disposal of waste contaminated with the target compound.
By integrating this comprehensive safety and handling protocol into your daily operations, you build a foundation of trust and integrity that extends from your personnel to the results you generate.
References
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Homepage. European Chemicals Agency (ECHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
